DL-3-Phenylserine hydrate
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGXBGWTWDCGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DL-3-Phenylserine hydrate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-3-Phenylserine is a non-proteinogenic amino acid, a derivative of phenylalanine with a hydroxyl group added to the beta-carbon. It exists as a racemate of two enantiomers, D- and L-phenylserine, each of which has two diastereomers, threo and erythro. This guide focuses on the chemical properties, structure, and available technical information for DL-3-Phenylserine hydrate (B1144303), a compound of interest in synthetic chemistry and with potential biological activities.
Chemical Properties and Structure
DL-3-Phenylserine hydrate is a white to off-white solid. Its chemical and physical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Solid, Off-white to light yellow powder | [1] |
| Melting Point | 186 °C (decomposes) | [2] |
| Solubility | Water: 5.83 mg/mL (29.27 mM; requires sonication) | [1] |
| Storage | Sealed, away from moisture. Powder: -80°C (2 years), -20°C (1 year). In solvent: -80°C (6 months), -20°C (1 month) | [1] |
Chemical Identifiers and Molecular Characteristics
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₃ (anhydrous)[3][4][5], C₉H₁₃NO₄ (hydrate)[1] | [1][3][4][5] |
| Molecular Weight | 181.19 g/mol (anhydrous basis)[2][3][4][5], 199.20 g/mol (hydrate)[1] | [1][2][3][4][5] |
| CAS Number | 313222-82-1 (hydrate)[1], 69-96-5 (anhydrous DL-form)[3][4][6][7] | [1][3][4][6][7] |
| IUPAC Name | 2-amino-3-hydroxy-3-phenylpropanoic acid | [3] |
| SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O | [3] |
| InChI | InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) | [3] |
| InChIKey | VHVGNTVUSQUXPS-UHFFFAOYSA-N | [3] |
Computed Properties
| Property | Value | Source(s) |
| XLogP3-AA | -2.5 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Exact Mass | 181.07389321 Da | [3] |
| Monoisotopic Mass | 181.07389321 Da | [3] |
| Topological Polar Surface Area | 83.6 Ų | [3] |
| Heavy Atom Count | 13 | [6] |
| Complexity | 178 | [3] |
Chemical Structure
DL-3-Phenylserine possesses two chiral centers, leading to the existence of four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. The "DL" designation indicates a mixture of D and L forms. The relative configuration of the substituents on the chiral carbons determines the threo and erythro nomenclature.
Caption: Newman projections of threo and erythro isomers.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in consolidated formats. The following sections provide an overview based on available information.
Synthesis
Enzymatic Synthesis: A common method for the synthesis of phenylserine (B13813050) is the aldol (B89426) condensation of benzaldehyde (B42025) and glycine (B1666218), catalyzed by a threonine aldolase (B8822740).
-
Reaction: Benzaldehyde + Glycine --(Threonine Aldolase)--> 3-Phenylserine
-
Enzyme: L-allo-threonine aldolase from Thermotoga maritima has been used.
-
Reaction Conditions: A typical batch reaction might involve incubating the enzyme with benzaldehyde and glycine in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer) at a controlled temperature (e.g., 70°C).
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the yield of phenylserine.
A flow synthesis approach using immobilized threonine aldolase in a microreactor has also been described, offering potential for continuous production.
Caption: Conceptual workflow for the enzymatic synthesis of this compound.
Analytical Methods
Standard analytical techniques are used to characterize this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the chemical environment of the hydrogen atoms.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
Note: Specific acquisition parameters such as solvent, concentration, and instrument frequency are required for reproducible results but are not consistently reported in publicly available data.
-
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH₂), and carboxylic acid (-COOH) groups.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.
Biological Activity and Signaling Pathways
The biological activity of DL-3-Phenylserine is not extensively studied. However, some related amino acid derivatives have been noted to influence the secretion of anabolic hormones.
One study reported that L-threo-phenylserine exhibits antiviral activity against the influenza A virus in tissue culture. The proposed mechanism is the competitive antagonism of phenylalanine, which is essential for viral synthesis. This suggests that phenylserine may interfere with metabolic pathways that utilize phenylalanine.
Due to the limited specific research on DL-3-Phenylserine's interaction with cellular signaling, a detailed signaling pathway diagram cannot be provided at this time. Further research is needed to elucidate its specific molecular targets and mechanisms of action.
Caption: Postulated competitive antagonism of phenylalanine by L-threo-phenylserine in viral synthesis.
Conclusion
References
- 1. Phenylserine aldolase - Wikipedia [en.wikipedia.org]
- 2. spectrabase.com [spectrabase.com]
- 3. DL-Phenylserine | C9H11NO3 | CID 94134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rel-(betaS)-beta-Hydroxy-D-phenylalanine | C9H11NO3 | CID 111178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DL-threo-beta-Phenylserine | C9H11NO3 | CID 6427039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-erythro-phenylserine | C9H11NO3 | CID 6919634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Intricacies of DL-3-Phenylserine Hydrate: A Technical Guide to its Biological Mechanism of Action
For Immediate Release
Shanghai, China – December 9, 2025 – A comprehensive technical guide detailing the mechanism of action of DL-3-Phenylserine hydrate (B1144303) in biological systems has been compiled for researchers, scientists, and drug development professionals. This in-depth whitepaper provides a thorough examination of the compound's enzymatic interactions, metabolic pathways, and its role as a precursor to vital neurotransmitters.
DL-3-Phenylserine hydrate, a synthetic amino acid derivative, is a racemic mixture containing four stereoisomers: L-threo-3-phenylserine, D-threo-3-phenylserine, L-erythro-3-phenylserine, and D-erythro-3-phenylserine. Its biological activity is primarily dictated by the metabolic fate of its L-isomers, which serve as substrates for specific enzymes, leading to the production of key biological molecules.
Enzymatic Conversion: The Core of the Mechanism
The primary mechanism of action of the biologically active components of this compound revolves around its enzymatic conversion. Two key enzymes have been identified to metabolize the L-isomers of 3-phenylserine (B7821846): Phenylserine (B13813050) Aldolase (B8822740) and Serine Hydroxymethyltransferase (SHMT).
Phenylserine Aldolase: This enzyme catalyzes the reversible cleavage of L-threo- and L-erythro-3-phenylserine into glycine (B1666218) and benzaldehyde (B42025).[1][2][3] Studies on phenylserine aldolase from Pseudomonas putida have revealed a clear substrate preference for the L-isomers, with no activity observed towards the D-isomers.[1] This specificity indicates that the D-forms of phenylserine within the racemic mixture are likely to be biologically inert in this pathway and do not inhibit the enzymatic conversion of the L-forms.[1]
Serine Hydroxymethyltransferase (SHMT): This ubiquitous enzyme is also capable of catalyzing the retro-aldol cleavage of DL-phenylserine.[4][5] Kinetic studies on a thermostable SHMT have demonstrated its ability to process the racemic mixture, highlighting another pathway for the metabolism of the phenylserine component.[4][6]
The enzymatic breakdown of the L-isomers of 3-phenylserine is a critical step, as it liberates glycine, an important amino acid involved in numerous metabolic pathways, and benzaldehyde, which can be further metabolized.
Role as a Neurotransmitter Precursor
A significant aspect of the biological action of 3-phenylserine derivatives lies in their role as precursors to neurotransmitters. The L-threo isomer, after undergoing dihydroxylation to form L-threo-3,4-dihydroxyphenylserine (L-DOPS or droxidopa), serves as a direct precursor to the neurotransmitter norepinephrine (B1679862). This conversion is a key therapeutic mechanism for L-DOPS in treating conditions associated with norepinephrine deficiency. While DL-3-Phenylserine itself is not a direct precursor, its L-threo component is a necessary antecedent for this pathway.
Quantitative Analysis of Enzymatic Activity
To provide a clearer understanding of the enzymatic interactions, the following tables summarize the kinetic parameters of Phenylserine Aldolase and Serine Hydroxymethyltransferase with their respective substrates.
Table 1: Substrate Specificity of Phenylserine Aldolase from Pseudomonas putida [1][2]
| Substrate | Kₘ (mM) |
| L-threo-3-Phenylserine | 1.3 |
| L-erythro-3-Phenylserine | 4.6 |
| D-threo-3-Phenylserine | No activity |
| D-erythro-3-Phenylserine | No activity |
Table 2: Kinetic Parameters of Serine Hydroxymethyltransferase from Thermus thermophilus with DL-Phenylserine [6]
| Parameter | Value |
| Vₘₐₓ (U/mg) | 242 |
| Kₘ (mM) | 23.26 |
| kₖₐₜ (s⁻¹) | 186 |
| kₖₐₜ/Kₘ (mM⁻¹s⁻¹) | 8 |
Signaling Pathways and Experimental Workflows
To visualize the metabolic fate and experimental analysis of this compound, the following diagrams are provided.
Detailed Experimental Protocols
1. Determination of Phenylserine Aldolase Substrate Specificity
This protocol is adapted from studies on Pseudomonas putida phenylserine aldolase.[1]
-
Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) of phenylserine aldolase for different stereoisomers of 3-phenylserine.
-
Materials:
-
Purified phenylserine aldolase
-
L-threo-3-phenylserine, D-threo-3-phenylserine, L-erythro-3-phenylserine, D-erythro-3-phenylserine
-
Tris-HCl buffer (pH 8.5)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a series of substrate solutions of varying concentrations for each stereoisomer in Tris-HCl buffer.
-
Initiate the reaction by adding a fixed amount of purified phenylserine aldolase to each substrate solution.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 279 nm for benzaldehyde formation) in real-time using a spectrophotometer.
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
2. In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol provides a general framework for assessing the impact of compounds on neurotransmitter levels in the brain.[1][7][8][9][10]
-
Objective: To measure extracellular levels of dopamine (B1211576) and norepinephrine in a specific brain region (e.g., striatum or prefrontal cortex) following administration of a test compound.
-
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Anesthetized laboratory animals (e.g., rats)
-
-
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using a stereotaxic apparatus.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Compound Administration: Administer the test compound (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Analysis: Analyze the collected dialysate samples for dopamine and norepinephrine concentrations using HPLC with electrochemical detection.
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels to determine the effect of the compound.
-
Conclusion
The biological mechanism of action of this compound is multifaceted, primarily driven by the enzymatic conversion of its L-isomers into glycine and benzaldehyde. The stereospecificity of enzymes like phenylserine aldolase highlights the differential roles of the various isomers present in the racemic mixture. While the direct pharmacological effects of the D-isomers and the erythro-isomers remain less clear, the role of the L-threo isomer as a precursor to norepinephrine (via L-DOPS) underscores the potential of this compound and its derivatives in modulating neurotransmitter systems. This technical guide provides a foundational understanding for further research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Determination of enzyme/substrate specificity constants using a multiple substrate ESI-MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Discovery of DL-3-Phenylserine Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-3-Phenylserine, a non-proteinogenic amino acid, has garnered significant interest in synthetic and medicinal chemistry. Its utility as a chiral building block for pharmaceuticals, coupled with the intriguing biological activities of its stereoisomers, underscores the importance of understanding its synthesis and origins. This technical guide provides an in-depth overview of the discovery and synthesis of DL-3-Phenylserine hydrate (B1144303), presenting both classical chemical methods and modern biocatalytic approaches. Detailed experimental protocols, comparative quantitative data, and visualizations of relevant biological pathways are included to serve as a comprehensive resource for researchers in the field.
Discovery and Historical Context
The synthesis of phenylserine (B13813050) is rooted in the late 19th-century advancements in amino acid chemistry. The foundational method for its preparation is the Erlenmeyer-Plöchl azlactone synthesis , first described by Friedrich Gustav Carl Emil Erlenmeyer in 1893.[1] This reaction involves the condensation of an N-acyl glycine (B1666218) with an aldehyde, in this case, benzaldehyde (B42025), to form an azlactone intermediate, which can then be converted to the corresponding amino acid. This pioneering work laid the groundwork for the synthesis of a wide array of α-amino acids.
Later, in the mid-20th century, enzymatic routes to phenylserine were explored. A notable contribution came from Bruns and Fiedler in 1958, who investigated the enzymatic cleavage and synthesis of L-threo-β-phenylserine, highlighting the potential for biocatalytic production of specific stereoisomers.
Synthesis of DL-3-Phenylserine Hydrate
The synthesis of DL-3-Phenylserine can be broadly categorized into chemical and enzymatic methods. The choice of method often depends on the desired stereochemistry, scalability, and environmental considerations.
Chemical Synthesis: The Condensation of Glycine and Benzaldehyde
A widely cited and effective method for the synthesis of DL-3-Phenylserine is the base-catalyzed condensation of glycine with benzaldehyde. A detailed protocol for this reaction was published by Kenneth N. F. Shaw and Sidney W. Fox in the Journal of the American Chemical Society in 1953.
Materials:
-
Glycine
-
Benzaldehyde
-
Sodium Hydroxide (B78521) (NaOH)
-
Hydrochloric Acid (HCl)
-
Water
Procedure:
-
A solution of glycine (0.2 mole) and sodium hydroxide (0.22 mole) in 30 mL of water is prepared and cooled to 0°C.
-
A separate solution of benzaldehyde (0.4 mole) in a suitable organic solvent (e.g., dichloromethane) is also cooled to 0°C.
-
The aqueous solution of basic glycine is added dropwise to the stirred benzaldehyde solution over approximately 4.5 hours, maintaining the temperature at 2-4°C using an ice bath.
-
After the addition is complete, the reaction mixture is stirred for an additional period.
-
The reaction is then quenched by the addition of concentrated hydrochloric acid.
-
The product, DL-3-Phenylserine, precipitates from the solution and can be collected by filtration.
-
The crude product is then washed and can be recrystallized from water to yield this compound.
Quantitative Data for Chemical Synthesis:
| Parameter | Value | Reference |
| Yield | 70% | Shaw & Fox, 1953 |
| Melting Point | 186 °C (dec.) | [2] |
| Purity | >98% (typical) | [2][3] |
Enzymatic Synthesis
Biocatalytic methods offer the advantage of high stereoselectivity under mild reaction conditions. Several enzyme classes have been employed for the synthesis of phenylserine, primarily through the aldol (B89426) addition of glycine to benzaldehyde.
-
Phenylserine Aldolase (B8822740) (PSA): This enzyme specifically catalyzes the reversible aldol addition of glycine to benzaldehyde to form L-threo-phenylserine.
-
L-threonine Aldolase (L-TA): These enzymes also catalyze the aldol condensation of glycine and benzaldehyde, often with high stereoselectivity.
-
Serine Hydroxymethyltransferase (SHMT): While its primary role is in serine and glycine metabolism, SHMT can also catalyze the synthesis of β-hydroxy amino acids, including phenylserine.
Materials:
-
Glycine
-
Benzaldehyde
-
L-threonine aldolase (L-TA) or Phenylserine aldolase (PSA)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Phosphate (B84403) buffer (pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) (as a co-solvent for benzaldehyde)
Procedure:
-
A reaction mixture is prepared containing glycine (e.g., 1 M), benzaldehyde (e.g., 0.1 M), PLP (e.g., 50 µM), and the aldolase enzyme in a phosphate buffer (pH 7.5). DMSO may be included to improve the solubility of benzaldehyde.
-
The reaction is incubated at a controlled temperature (e.g., 30-37°C) with stirring for a defined period (e.g., several hours to a day).
-
The reaction progress can be monitored by techniques such as HPLC.
-
Upon completion, the enzyme is typically removed by denaturation (e.g., heat or pH change) and centrifugation.
-
The product, predominantly the L-threo isomer, can be purified from the reaction mixture using chromatographic techniques.
Quantitative Data for Enzymatic Synthesis:
| Enzyme | Substrates | Key Conditions | Yield (%) | Diastereomeric Excess (de) | Reference |
| Phenylserine Aldolase (PSA) from Pseudomonas putida | Glycine, Benzaldehyde | pH 7.5, Glycine:Benzaldehyde (10:1) | - | - | [4] |
| L-threonine Aldolase (L-TA) | Glycine, Benzaldehyde | pH 8.0 | - | >95% (L-threo) | |
| Serine Hydroxymethyltransferase (SHMT) | Glycine, Benzaldehyde | pH 7.5, 80°C | - | - | [5] |
Biological Activity and Signaling Pathways
L-threo-phenylserine has been shown to possess antiviral activity, specifically against the influenza A virus.[6] The mechanism of this activity is believed to be the competitive inhibition of phenylalanine metabolism, which is essential for viral replication.
Antiviral Mechanism of L-threo-phenylserine
The antiviral action of L-threo-phenylserine is attributed to its structural similarity to phenylalanine. Phenylalanine is a crucial amino acid for the synthesis of viral proteins. L-threo-phenylserine can act as a competitive antagonist, interfering with the utilization of phenylalanine by the virus, thereby inhibiting its growth.[6]
Figure 1: Competitive inhibition of viral protein synthesis by L-threo-phenylserine.
Role as a Pharmaceutical Precursor
DL-3-Phenylserine and its derivatives are valuable intermediates in the synthesis of several pharmaceuticals. For instance, β-phenylserine is a precursor to the drug L-threo-3,4-dihydroxyphenylserine (Droxidopa), which is used to treat neurogenic orthostatic hypotension, often associated with Parkinson's disease.[5]
Figure 2: DL-3-Phenylserine as a precursor for the synthesis of Droxidopa.
Conclusion
This compound is a compound with a rich history in organic synthesis and an expanding role in modern biocatalysis and pharmaceutical development. The classical chemical synthesis via the condensation of glycine and benzaldehyde remains a robust method for its preparation. Concurrently, enzymatic approaches offer a green and highly stereoselective alternative for producing specific isomers. The biological activity of L-threo-phenylserine as an antiviral agent highlights the potential for developing new therapeutics based on this scaffold. This guide provides a foundational resource for researchers, offering detailed protocols and a comparative overview of synthetic methodologies to aid in future research and development endeavors.
References
- 1. modernscientificpress.com [modernscientificpress.com]
- 2. Reactome | Phenylalanine metabolism [reactome.org]
- 3. PathWhiz [pathbank.org]
- 4. DL -3-Phenylserine 98 207605-47-8 [sigmaaldrich.com]
- 5. Note on the Erlenmeyer Amino-acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Unseen Architects: A Technical Guide to the Biological Roles of Beta-Hydroxy-Alpha-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the multifaceted biological significance of beta-hydroxy-alpha-amino acids (βHαAAs), a class of non-proteinogenic amino acids that play a crucial role as fundamental building blocks for a wide array of biologically active natural products and pharmaceuticals. While their direct participation in cell signaling pathways as standalone molecules is not extensively documented, their incorporation into larger molecular scaffolds confers unique structural and functional properties, profoundly influencing the biological activity of the parent molecule. This guide provides a comprehensive overview of their established roles, quantitative data on their synthesis and the activity of their derivatives, detailed experimental protocols, and visualizations of relevant biochemical pathways and experimental workflows.
Core Biological Roles: Building Blocks of Bioactivity
Beta-hydroxy-alpha-amino acids are integral components of numerous natural products, where their presence is critical for biological function. Their primary role is that of a chiral building block, contributing to the three-dimensional structure and, consequently, the target-binding affinity and specificity of the final molecule.
1.1. Incorporation into Natural Products and Pharmaceuticals:
βHαAAs are prominently featured in the structures of several classes of antibiotics and other therapeutic agents. The hydroxyl group at the beta-position and the two stereocenters (at the alpha and beta carbons) allow for precise conformational control and additional hydrogen bonding interactions with their biological targets.
-
Antibiotics: A classic example is the antibiotic chloramphenicol , which contains a p-nitro-phenylserine backbone, a derivative of a β-hydroxy-α-amino acid.[1] This structure is crucial for its ability to inhibit bacterial protein synthesis. Similarly, the complex glycopeptide antibiotic vancomycin incorporates β-hydroxy-α-amino acid residues in its intricate structure, which are essential for its mechanism of action involving binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[1]
-
Enzyme Inhibitors: Peptides and other molecules containing βHαAAs have been shown to act as potent inhibitors of various enzymes, including peptidases and proteases. The beta-hydroxy group can mimic the tetrahedral intermediate of peptide bond hydrolysis, leading to tight binding in the enzyme's active site.
-
Increased Proteolytic Stability: The incorporation of β-amino acids, including βHαAAs, into peptides can significantly enhance their resistance to degradation by proteases. This increased stability is a highly desirable property in the development of peptide-based therapeutics with improved pharmacokinetic profiles.
1.2. Biosynthetic Precursors:
In addition to being structural components of the final active molecules, βHαAAs often serve as key intermediates in the biosynthetic pathways of these compounds. For instance, L-threo-β-hydroxy-α-amino acids are precursors in the biosynthesis of β-lactone antibiotics like obafluorin.
Quantitative Data
The available quantitative data for beta-hydroxy-alpha-amino acids primarily revolves around their enzymatic synthesis and the biological activity of synthetic derivatives containing these moieties.
Table 1: Enzymatic Synthesis of Beta-Hydroxy-Alpha-Amino Acids using L-Threonine Transaldolase (ObiH)
| Aldehyde Substrate | Product | Conversion (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 4-Chlorobenzaldehyde | 4-Chloro-phenylserine | 95 | >20:1 | [1] |
| 4-Nitrobenzaldehyde | 4-Nitro-phenylserine | 85 | 3:1 | [1] |
| 2-Naphthaldehyde | 2-Naphthylserine | 70 | >20:1 | [1] |
| Pyridine-4-carboxaldehyde | 4-Pyridylserine | 60 | >20:1 | [1] |
Table 2: Inhibitory Activity of Synthetic Amino Acid Derivatives Against Digestive Enzymes
| Compound ID | Target Enzyme | Inhibition Type | IC50 (µM) | Reference |
| PPC101 | α-Glucosidase | Competitive | 51.00 ± 1.73 | |
| PPC84 | α-Glucosidase | Competitive | 321.30 ± 2.03 | |
| PPC89 | α-Glucosidase | Competitive | 353.00 ± 6.03 | |
| Acarbose (Control) | α-Glucosidase | - | 639.00 ± 4.62 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of beta-hydroxy-alpha-amino acids.
3.1. Enzymatic Synthesis of β-Hydroxy-α-Amino Acids using L-Threonine Transaldolase (ObiH)
This protocol is adapted from methodologies described for the analytical and preparative-scale synthesis of βHαAAs.[1]
Materials:
-
E. coli cells overexpressing His-tagged ObiH (whole cells or purified enzyme)
-
Aldehyde substrate (e.g., 4-chlorobenzaldehyde)
-
L-threonine (L-Thr)
-
Tris-HCl buffer (50 mM, pH 8.5)
-
Methanol (MeOH) as co-solvent
-
Acetonitrile (B52724) (MeCN)
-
Centrifuge
-
Reverse-phase chromatography system
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the following components:
-
Aldehyde substrate (final concentration: 20 mM)
-
L-threonine (final concentration: 100 mM)
-
Tris-HCl buffer (50 mM, pH 8.5)
-
ObiH (1–2% wet whole cells or purified enzyme at an appropriate concentration)
-
Methanol (4% v/v)
-
-
Incubation: Incubate the reaction mixture at 37°C for 18 hours with gentle agitation.
-
Quenching: Quench the reaction by adding an equal volume of acetonitrile (MeCN).
-
Cell Lysis (for whole-cell reactions): Subject the quenched reaction mixture to a freeze-thaw cycle to lyse the E. coli cells.
-
Centrifugation: Centrifuge the mixture to pellet cell debris and precipitated protein.
-
Purification: Purify the supernatant containing the β-hydroxy-α-amino acid product using a reverse-phase chromatography system.
-
Analysis: Analyze the purified product by UPLC-PDA-MS and NMR spectroscopy to confirm its identity and determine the yield and diastereoselectivity.
3.2. Coupled Enzyme Assay for High-Throughput Screening of L-Threonine Transaldolase (TTA) Activity
This protocol allows for the rapid assessment of TTA activity by coupling the production of acetaldehyde (B116499) to the NADH-dependent reduction to ethanol (B145695) by alcohol dehydrogenase (ADH).
Materials:
-
Purified L-threonine transaldolase (TTA) variants
-
Alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae
-
L-threonine (L-Thr)
-
NADH
-
Phosphate buffer (100 mM, pH 7.5)
-
Pyridoxal 5'-phosphate (PLP)
-
MgCl₂
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a 100 µL reaction mixture containing:
-
Phosphate buffer (100 mM, pH 7.5)
-
NADH (0.5 mM)
-
PLP (0.4 mM)
-
MgCl₂ (15 mM)
-
ADH (sufficient units for coupling)
-
Purified TTA variant
-
-
Initiation of Reaction: Initiate the reaction by adding L-threonine to the wells.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. The rate of decrease is proportional to the TTA activity.
-
Data Analysis: Calculate the initial reaction rates for each TTA variant to compare their activities.
Visualizations of Pathways and Workflows
4.1. Biosynthetic Pathway of a Beta-Hydroxy-Alpha-Amino Acid
The following diagram illustrates the enzymatic synthesis of a generic beta-hydroxy-alpha-amino acid from L-threonine and an aldehyde, catalyzed by L-threonine transaldolase (a PLP-dependent enzyme).
Caption: Enzymatic synthesis of a beta-hydroxy-alpha-amino acid.
4.2. Experimental Workflow for Bioactivity Screening of Amino Acid Derivatives
The diagram below outlines a general workflow for screening the biological activity of newly synthesized beta-hydroxy-alpha-amino acid derivatives.
Caption: General workflow for bioactivity screening.
Conclusion and Future Perspectives
Beta-hydroxy-alpha-amino acids represent a fascinating and vital class of molecules whose biological importance is primarily manifested through their incorporation into a diverse range of natural products and pharmaceuticals. Their unique structural features contribute significantly to the biological activity of these larger molecules. While their role as direct signaling molecules is yet to be firmly established, their utility as chiral building blocks in drug discovery and development is undeniable. Future research will likely focus on further exploring the natural diversity of βHαAA-containing molecules, engineering novel biosynthetic pathways for their production, and systematically evaluating their potential in modulating biological processes, which may yet uncover more direct roles in cellular signaling. The continued development of sophisticated analytical and screening techniques will be paramount in unraveling the full extent of the biological contributions of these unseen architects of molecular function.
References
The Crucial Role of DL-3-Phenylserine Hydrate as a Biosynthetic Precursor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
DL-3-Phenylserine hydrate (B1144303), a derivative of the amino acid serine, serves as a critical chiral building block in the biosynthesis of several valuable pharmaceuticals and natural products. Its unique structure, featuring both a hydroxyl and an amino group on the propyl side chain attached to a phenyl ring, makes it a versatile precursor for enzymatic and chemical synthesis. This technical guide provides a comprehensive overview of the role of DL-3-phenylserine hydrate in key biosynthetic pathways, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical mechanisms. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery, metabolic engineering, and synthetic biology.
Phenylserine (B13813050) Biosynthesis: An Enzymatic Approach
The enzymatic synthesis of phenylserine, often from simple and inexpensive precursors like glycine (B1666218) and benzaldehyde (B42025), represents a key green chemistry approach to obtaining this valuable molecule. Threonine aldolases and specific phenylserine aldolases are the primary enzymes employed for this biotransformation.
Enzymatic Synthesis of Phenylserine
Phenylserine can be synthesized through an aldol (B89426) addition reaction catalyzed by a phenylserine aldolase (B8822740), which is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme.[1] The reaction involves the reversible cleavage of L-3-phenylserine into benzaldehyde and glycine.[1]
Reaction Mechanism:
The catalytic mechanism of phenylserine aldolase is analogous to that of threonine aldolase.[1] In the cleavage reaction, the amino group of 3-phenylserine (B7821846) forms an external aldimine with the PLP cofactor, which is bound to an active-site lysine (B10760008) residue. This is followed by the cleavage of the 3-phenylserine aldimine, yielding benzaldehyde and a PLP-glycine quinonoid intermediate.[1] The reverse reaction, the synthesis of phenylserine, proceeds from benzaldehyde and glycine.[1]
Experimental Protocol: Batch Synthesis of Phenylserine using Threonine Aldolase [2]
This protocol describes the batch synthesis of phenylserine from glycine and benzaldehyde using a threonine aldolase (TA) solution.
Materials:
-
Glycine
-
Benzaldehyde
-
Pyridoxal 5'-phosphate (PLP) solution (5 mM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Threonine Aldolase (TA) solution (e.g., from Thermotoga maritima, activity = 0.407 U/mL)
-
Phosphate (B84403) buffer (50 mM)
-
Trichloroacetic acid solution (30%)
-
Internal standard solution (e.g., 1,3-dimethoxybenzene (B93181) in ethyl acetate) for extraction and analysis.
Procedure:
-
In a 20 mL test tube, combine 750 mg of glycine (1 M), 106 mg of benzaldehyde (0.1 M), and 100 μL of 5 mM PLP solution.
-
Add 2 mL of DMSO to aid in the solubilization of benzaldehyde.
-
Add 7 mL of 50 mM phosphate buffer solution.
-
Initiate the reaction by adding 0.9 mL (2.7 mg) of the TA solution.
-
Incubate the reaction mixture at 70°C with stirring.
-
Collect 1 mL samples at different time points (e.g., 20, 40, and 60 minutes).
-
Terminate the reaction in the collected samples by adding a 30% trichloroacetic acid solution.
-
Extract the samples with 2 mL of the internal standard solution for subsequent analysis (e.g., by HPLC or GC) to determine the yield of phenylserine.
Quantitative Data: Substrate Specificity of Phenylserine Aldolase
The substrate specificity of an inducible phenylserine aldolase from Pseudomonas putida 24-1 has been characterized, providing valuable kinetic data for different substrates.[1][3]
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| l-threo-3-Phenylserine | 1.3 | 2,300 | 1,800 |
| l-erythro-3-Phenylserine | 4.6 | - | - |
| l-Threonine | 29 | - | - |
| l-allo-Threonine | 22 | - | - |
Note: kcat and kcat/Km values were not provided for all substrates in the cited source.
This compound as a Precursor in Paclitaxel (B517696) (Taxol®) Biosynthesis
Paclitaxel, commercially known as Taxol®, is a highly effective anticancer agent.[4] Its complex structure includes a diterpenoid core, baccatin (B15129273) III, and a C-13 ester side chain derived from phenylisoserine (B1258129). This side chain is crucial for its antitumor activity, and this compound serves as a key precursor for its synthesis.[5]
The Paclitaxel Biosynthetic Pathway:
The biosynthesis of paclitaxel is a multi-step enzymatic process. The final stages involve the attachment of the phenylisoserine side chain to the baccatin III core.[6]
Semi-Synthesis of the Paclitaxel Side Chain:
Due to the complexity and low yield of total synthesis, semi-synthetic routes starting from advanced intermediates are often preferred for paclitaxel production.[5] DL-3-phenylserine is a common starting material for the synthesis of the C-13 side chain.
Experimental Workflow: Organocatalytic Synthesis of the Paclitaxel Side Chain [7]
This workflow outlines a highly enantioselective method for synthesizing phenylisoserine derivatives suitable for esterification with baccatin III.
Quantitative Data: Yields in Paclitaxel Semi-Synthesis
The efficiency of semi-synthetic routes can vary depending on the specific precursors and reaction conditions.
| Precursor Route | Reported Yield | Reference |
| Semi-synthesis from 10-deacetylbaccatin III | 53% | [8] |
| Semi-synthesis from 10-deacetyl-7-xylosyltaxanes | 67.6% (total yield with 99.52% purity) | [8] |
Other Biosynthetic Applications
While the role of this compound as a precursor in paclitaxel biosynthesis is well-documented, its involvement in other natural product pathways is an area of ongoing research. For instance, the structurally related p-aminophenylalanine, a precursor for chloramphenicol (B1208) biosynthesis, is derived from the shikimate pathway.[9][10] Although a direct biosynthetic conversion of phenylserine to p-aminophenylalanine is not the primary route, the study of phenylserine derivatives provides valuable insights into the biosynthesis of aromatic amino acid-derived natural products.
This compound is a cornerstone precursor in the biosynthesis and semi-synthesis of complex, high-value molecules, most notably the anticancer drug paclitaxel. The enzymatic production of phenylserine offers a sustainable and efficient alternative to traditional chemical synthesis. Understanding the intricate details of the enzymatic mechanisms, reaction kinetics, and experimental protocols is paramount for optimizing the production of these life-saving therapeutics. This guide provides a foundational understanding for researchers and professionals to build upon, fostering further innovation in the fields of biotechnology and pharmaceutical development.
References
- 1. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]
- 3. Characterization of an inducible phenylserine aldolase from Pseudomonas putida 24-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tour de paclitaxel: biocatalysis for semisynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of chloramphenicol in Streptomyces sp. 3022a. Identification of p-amino-L-phenylalanine as a product from the action of arylamine synthetase on chorismic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Physical Characteristics of DL-3-Phenylserine Hydrate Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of DL-3-Phenylserine hydrate (B1144303) powder. The information is intended to support research, development, and quality control activities involving this compound.
Chemical and Physical Properties
DL-3-Phenylserine hydrate is a non-proteinogenic amino acid. In its solid form, it typically appears as an off-white to cream-colored crystalline powder.[] It is a hydrate, meaning it incorporates water molecules into its crystal structure. The anhydrous form has a molecular weight of 181.19 g/mol .[2][3]
General Properties
| Property | Value | Source |
| Synonyms | DL-beta-Phenylserine, DL-beta-Phenylserine threo form | [] |
| Appearance | Off-white to cream-colored crystalline powder | [] |
| Molecular Formula | C₉H₁₁NO₃·xH₂O | [2] |
| Molecular Weight (Anhydrous) | 181.19 g/mol | [2][3] |
| CAS Number | 207605-47-8 (for hydrate) | [2][3] |
Physicochemical Data
| Parameter | Value | Source |
| Melting Point | 186 °C (decomposes) | [2] |
| Solubility | Soluble in water | |
| XLogP3-AA | -2.5 | [4] |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 |
Experimental Protocols
The following sections detail the methodologies for determining the key physical characteristics of this compound powder.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point of this compound powder using the capillary method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the this compound powder is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end. This process is repeated until a column of packed powder of 2-3 mm in height is achieved.
-
Measurement: The filled capillary tube is placed into the heating block of the melting point apparatus. The apparatus is heated at a steady rate (e.g., 10°C/minute) until the temperature is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C/minute to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures. Given that this compound decomposes at its melting point, the temperature at which decomposition begins should be noted.
Solubility Determination (Shake-Flask Method)
Objective: To determine the aqueous solubility of this compound powder.
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Mechanical shaker or magnetic stirrer
-
Temperature-controlled water bath
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of this compound powder is added to a known volume of distilled water in a sealed flask.
-
Equilibration: The flask is placed in a temperature-controlled water bath and agitated using a mechanical shaker or magnetic stirrer for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at a constant value (e.g., 25°C or 37°C).
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solids to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles. Centrifugation prior to filtration can also be employed to aid in the separation.
-
Quantification: The concentration of the dissolved DL-3-Phenylserine in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is used to correlate the analytical signal to the concentration.
-
Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound powder to identify its functional groups.
Apparatus:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
Procedure:
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental interferences.
-
Sample Application: A small amount of the this compound powder is placed directly onto the ATR crystal.
-
Spectrum Acquisition: The sample is brought into firm contact with the crystal using the pressure clamp. The FTIR spectrum is then recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule, such as O-H (from the hydroxyl group and water of hydration), N-H (from the amine group), C=O (from the carboxylic acid), and aromatic C-H and C=C bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Volumetric flasks and pipettes
-
Deuterated solvent (e.g., D₂O)
Procedure:
-
Sample Preparation: A precise amount of this compound powder is dissolved in a known volume of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) in a small vial.
-
Transfer to NMR Tube: The resulting solution is transferred to a clean, dry NMR tube to the appropriate height.
-
Spectrum Acquisition: The NMR tube is placed in the NMR spectrometer. The ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to obtain a high-quality spectrum.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks in the ¹H NMR spectrum are analyzed to assign the signals to the different protons in the molecule. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments.
Visualization of a Relevant Biochemical Reaction
While DL-3-Phenylserine is primarily used in chemical synthesis, its stereoisomer, L-threo-3-phenylserine, is involved in enzymatic reactions. Phenylserine aldolase (B8822740) is an enzyme that catalyzes the reversible aldol (B89426) addition of glycine (B1666218) and benzaldehyde (B42025) to form L-threo-3-phenylserine.[5] This reaction is of interest for the biocatalytic synthesis of chiral amino acids.
Caption: Enzymatic synthesis of L-threo-3-Phenylserine.
Workflow for Physical Characterization
The logical flow of experiments to characterize a pharmaceutical powder like this compound is crucial for a systematic evaluation.
References
An In-depth Technical Guide to Commercial DL-3-Phenylserine Hydrate: Sourcing and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial sources, purity levels, and analytical methodologies for DL-3-Phenylserine hydrate (B1144303). This information is critical for researchers and drug development professionals who require high-quality, well-characterized starting materials for their work in areas such as peptide synthesis and other biochemical applications.
Commercial Availability and Specifications
DL-3-Phenylserine hydrate is available from several reputable chemical suppliers. The purity of the compound is a key consideration for its application, and suppliers typically provide a certificate of analysis (CoA) with detailed information on the determined purity and the methods used for its assessment. The table below summarizes the offerings from prominent vendors.
| Supplier | Product Name | CAS Number | Purity | Available Analytical Data |
| MedChemExpress | This compound | 313222-82-1 | 99.97%[1] | HNMR, RP-HPLC, NP-HPLC, MS[1] |
| Santa Cruz Biotechnology | This compound | 207605-47-8 | 98%[2] | Certificate of Analysis available upon request |
| Sigma-Aldrich (MilliporeSigma) | This compound | 207605-47-8 | 98%[3][4] | Certificate of Analysis available upon request |
Note: The CAS number for the hydrated form may vary between suppliers. It is essential to confirm the specific product details with the chosen vendor.
Analytical Methodologies for Purity Determination
The purity of this compound is typically established using a combination of chromatographic and spectroscopic techniques. While specific protocols are proprietary to the supplier, the principles behind the common methods are well-established.
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. Both Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) methods can be employed.
-
Reverse-Phase HPLC (RP-HPLC): The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. The compound of interest is separated from its impurities based on their differential partitioning between the stationary and mobile phases.
-
Normal-Phase HPLC (NP-HPLC): The stationary phase is polar (e.g., silica), and the mobile phase is nonpolar. This method separates compounds based on their polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. The spectrum provides information about the chemical environment of the hydrogen atoms in the molecule, confirming the structure of DL-3-Phenylserine and revealing the presence of any proton-containing impurities.
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. It is a highly sensitive method for detecting and identifying impurities.
Experimental Protocol: Enzymatic Assay and HPLC Analysis of Phenylserine (B13813050)
The following protocol, adapted from a study on phenylserine aldolase (B8822740), describes a method for the analysis of phenylserine isomers by HPLC.[5] This method can serve as a basis for developing an in-house quality control assay for this compound.
Objective: To separate and quantify the stereoisomers of 3-phenylserine.
Materials:
-
This compound
-
Tris-HCl buffer (pH 7.5)
-
Benzaldehyde
-
Glycine
-
Pyridoxal 5′ phosphate (B84403) (PLP)
-
Phenylserine aldolase (or other suitable enzyme)
-
Trichloroacetic acid (25%)
-
CuSO₄ solution (0.5 mM)
-
HPLC system with a chiral column (e.g., TSK gel Enantio L1)
Procedure:
-
Sample Preparation (Enzymatic Reaction):
-
Prepare a reaction mixture (0.5 mL) containing:
-
5 µmol of benzaldehyde
-
50 µmol of glycine
-
10 nmol of PLP
-
100 µmol of Tris-HCl buffer (pH 7.5)
-
A suitable amount of enzyme (e.g., purified phenylserine aldolase).
-
-
Incubate the mixture at 30°C for 10 minutes.
-
Terminate the reaction by adding 0.1 mL of 25% trichloroacetic acid.
-
Centrifuge the mixture to pellet any precipitate.
-
Adjust the pH of the supernatant to 5.0.
-
Bring the final volume to 5.0 mL with a 0.5 mM CuSO₄ solution.
-
-
HPLC Analysis:
-
Inject a 50 µL sample of the prepared solution onto the HPLC system.
-
Use a chiral column, such as a TSK gel Enantio L1 column (0.46 by 25 cm), for the separation of stereoisomers.[5]
-
The mobile phase and flow rate should be optimized for the specific column and system to achieve baseline separation of the L-threo and L-erythro isomers.
-
Detect the isomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Quantify the isomers by integrating the peak areas and comparing them to a standard curve prepared with known concentrations of phenylserine isomers.
-
Quality Control Workflow for Commercial this compound
The following diagram illustrates a typical workflow for the quality control and use of commercially supplied this compound in a research or development setting.
References
Introduction to non-ribosomal peptide synthesis building blocks
An In-depth Technical Guide to Non-Ribosomal Peptide Synthesis Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction to Non-Ribosomal Peptide Synthesis (NRPS)
Non-ribosomal peptides (NRPs) represent a diverse class of natural products synthesized by microorganisms such as bacteria and fungi.[1] Unlike ribosomal protein synthesis, which is template-dependent on messenger RNA (mRNA), NRPs are assembled by large, multi-enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs).[1][2] This independence from the genetic code allows for the incorporation of a vast array of building blocks beyond the 20 standard proteinogenic amino acids.[3] The resulting peptides often possess complex and unique structures, including cyclic, branched, and modified backbones, which contribute to their wide range of biological activities.[1] Many NRPs are clinically significant compounds, serving as antibiotics (e.g., penicillin, vancomycin), immunosuppressants (e.g., cyclosporine), and anticancer agents.[4][5]
The NRPS Machinery: A Modular Assembly Line
NRPS enzymes function as sophisticated molecular assembly lines. They are organized into a series of repeating units called modules, where each module is typically responsible for the recognition, activation, and incorporation of a single amino acid building block into the growing peptide chain.[6][7] A minimal elongation module consists of three core domains:
-
Adenylation (A) Domain: This domain acts as the gatekeeper for substrate selection.[7] It recognizes a specific amino acid and activates it by catalyzing the formation of an aminoacyl-adenylate intermediate, a reaction that consumes ATP.[3][7] The substrate specificity of the A-domain is a primary determinant of the final NRP structure.[8]
-
Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): This small domain (≈80-100 amino acids) covalently tethers the activated amino acid.[6] It is post-translationally modified with a 4'-phosphopantetheine (B1211885) (Ppant) cofactor, which acts as a flexible arm to shuttle the substrate and the growing peptide chain between the catalytic centers of the NRPS domains.[7]
-
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond. It facilitates the nucleophilic attack of the amino group of the downstream amino acid (tethered to its own T-domain) on the thioester of the upstream, growing peptide chain.[3]
The modular architecture follows a colinearity rule, where the sequence of modules on the NRPS enzyme generally dictates the sequence of amino acids in the final peptide product.[7] The assembly line begins with an initiation module (often lacking a C-domain) and concludes with a Thioesterase (TE) Domain , which cleaves the completed peptide from the NRPS machinery, often catalyzing its cyclization.[7]
The Building Blocks: A Universe Beyond the Canonical 20
The true chemical diversity of NRPs stems from the vast array of monomers that can be incorporated by the A-domains. It is estimated that there are over 500 naturally occurring amino acids, with the 20 proteinogenic amino acids representing only a small fraction of this repertoire.[3] These non-proteinogenic amino acids (NPAAs) are crucial for the structural complexity and biological activity of NRPs.[4][8]
Diversity of NRPS Monomers
NRPS building blocks can be broadly categorized:
-
Proteinogenic Amino Acids: All 20 standard amino acids can be incorporated.
-
Non-Proteinogenic Amino-Acids (NPAAs): This is a vast category that includes:
-
D-amino acids: Incorporated via the action of Epimerization (E) domains, which convert L-amino acids to their D-enantiomers after they are tethered to the T-domain.[1][3]
-
N-methylated amino acids: Generated by Methyltransferase (M) domains.[1]
-
β-amino acids and others: Structurally diverse monomers like ornithine, statins, and hydroxyphenylglycine (Hpg).[3][9]
-
Hydroxy acids: Incorporated by some A-domains, leading to the formation of depsipeptides (containing ester bonds).
-
Quantitative Overview of NRPS Building Blocks
The analysis of thousands of NRPS pathways has provided insight into the prevalence of different building blocks. The following table summarizes some of the common proteinogenic and non-proteinogenic amino acids found in NRPs.
| Category | Building Block | Abbreviation | Notes |
| Proteinogenic | L-Leucine | Leu | Frequently incorporated in bacterial NRPs. |
| L-Valine | Val | Common hydrophobic building block. | |
| L-Phenylalanine | Phe | Precursor for various modified aromatic residues. | |
| L-Threonine | Thr | Can be modified (e.g., cyclized). | |
| L-Serine | Ser | Can undergo dehydration to form dehydroalanine.[1] | |
| Non-Proteinogenic | D-Alanine | D-Ala | Common D-amino acid providing resistance to proteolysis. |
| D-Phenylalanine | D-Phe | Found in antibiotics like tyrocidine.[10] | |
| Ornithine | Orn | A non-proteinogenic precursor to arginine.[9] | |
| 2-Aminoisobutyric acid | Aib | Characteristic of peptaibols, a class of fungal antibiotics. | |
| Hydroxyphenylglycine | Hpg | Found in complex antibiotics like vancomycin. | |
| N-Methyl-L-Leucine | N-Me-Leu | N-methylation can increase cell permeability and stability. | |
| β-Hydroxy-tyrosine | β-OH-Tyr | Hydroxylated amino acids add functional groups for further modification. | |
| Pipecolic Acid | Pip | A cyclic amino acid that introduces conformational constraints. |
Core Signaling and Synthesis Pathways
The synthesis of a non-ribosomal peptide is a highly coordinated process that can be broken down into three main phases: initiation, elongation, and termination.
Diagram: Core NRPS Synthesis Pathway
Caption: The modular workflow of NRPS from initiation to termination.
-
Initiation: The A-domain of the first module selects and activates the initial amino acid using ATP. This aminoacyl-adenylate is then transferred to the adjacent T-domain, covalently tethering it as a thioester.[7]
-
Elongation: The C-domain of the subsequent module catalyzes peptide bond formation. The upstream T-domain presents the growing peptide chain, while the downstream T-domain of the same module presents the newly activated amino acid. The C-domain facilitates the transfer of the growing chain onto the new amino acid.[3] This process repeats for each module in the assembly line.
-
Termination: Once the peptide chain is fully assembled, it reaches the final TE domain. The TE domain catalyzes the release of the peptide, either through hydrolysis to yield a linear product or through an intramolecular cyclization (lactam or lactone formation) to produce a cyclic NRP.[7]
Experimental Protocols and Workflows
Characterizing NRPS systems and their building blocks involves a combination of bioinformatics, molecular biology, and biochemical assays.
Bioinformatics Workflow for NRPS Gene Cluster Identification
The first step in studying a new NRP is often the identification of its biosynthetic gene cluster (BGC) in a microbial genome.
Caption: A typical bioinformatics pipeline for identifying and analyzing NRPS gene clusters.
-
Genome Input: Obtain the complete or draft genome sequence of the target microorganism in FASTA format.
-
BGC Prediction: Submit the genome sequence to a specialized genome mining tool like antiSMASH (for bacteria and fungi) or SMURF (fungi-specific).[2][11] These tools identify the boundaries of potential BGCs by searching for signature genes, such as the large NRPS genes.[11]
-
Domain Annotation: The software automatically annotates the domains (A, T, C, E, TE, etc.) within each predicted NRPS gene based on conserved sequence motifs.[6]
-
Substrate Specificity Prediction: The amino acid sequence of each identified A-domain is analyzed to predict its substrate specificity. Tools like NRPSpredictor2 , often integrated within antiSMASH, compare the sequence of the binding pocket to a database of A-domains with known specificities.[11]
-
Structure Prediction: Based on the predicted substrates and the order of the modules (colinearity), a putative linear or cyclic structure of the NRP is generated.
-
Database Comparison: The predicted BGC and/or product structure is compared against databases of known BGCs (e.g., MIBiG) and known NRPs (e.g., Norine) to assess novelty.
-
Hypothesis Generation: The analysis provides a strong hypothesis about the NRP produced by the organism, which can then be validated experimentally.
Protocol: Heterologous Expression and Purification of an NRPS Module
To characterize an NRPS module biochemically, it must be expressed and purified. Escherichia coli is a common heterologous host.[10]
-
Gene Cloning: The DNA sequence encoding the target NRPS module (or a single domain) is amplified from the producer's genomic DNA and cloned into an E. coli expression vector (e.g., a pET vector) with an affinity tag (e.g., His₆-tag) for purification.
-
Host Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). For NRPS expression, it is crucial to use a host that also expresses a phosphopantetheinyl transferase (PPTase) like Sfp.[10] This can be achieved by co-transforming a second plasmid containing the sfp gene or by using an engineered E. coli strain with sfp integrated into its chromosome.[10]
-
Protein Expression:
-
Grow the transformed E. coli in a large volume of rich medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Reduce the temperature to 16-22°C and continue incubation overnight to improve protein solubility and proper folding.[12]
-
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells using sonication or a French press.
-
Purification:
-
Clarify the lysate by ultracentrifugation.
-
Load the supernatant onto a Ni-NTA affinity chromatography column.
-
Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM).
-
Elute the His-tagged NRPS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Quality Control: Analyze the purified protein by SDS-PAGE to assess purity and size. Confirm protein concentration using a Bradford or BCA assay. The purified, active holo-enzyme can now be used in biochemical assays.
Protocol: Non-Radioactive Assay for A-Domain Substrate Specificity
This assay determines the substrate specificity of a purified A-domain by measuring the pyrophosphate (PPi) released during amino acid activation.[13]
-
Reaction Components:
-
Purified A-domain enzyme.
-
Reaction Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
ATP.
-
A library of potential amino acid substrates (both proteinogenic and non-proteinogenic).
-
Coupling Enzymes: Inorganic pyrophosphatase.
-
Detection Reagent: Malachite Green reagent, which forms a colored complex with the free phosphate (B84403) produced by the pyrophosphatase.[13]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the reaction buffer, ATP, and inorganic pyrophosphatase.
-
Add a different potential amino acid substrate to each well. Include a negative control well with no amino acid.
-
Initiate the reaction by adding the purified A-domain enzyme to all wells.
-
Incubate the plate at the optimal temperature (e.g., 25-37°C) for a set time (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent. This reagent is acidic and will denature the enzyme.
-
-
Data Acquisition and Analysis:
-
After a brief color development period, measure the absorbance of each well at ~620-650 nm using a plate reader.
-
The intensity of the color is directly proportional to the amount of PPi released, and thus to the activity of the A-domain with that specific substrate.
-
Plot the absorbance values for each amino acid to generate a substrate specificity profile for the A-domain. The amino acid that produces the highest signal is the preferred substrate.[13]
-
Protocol: Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the activity and specificity of A-domains directly within a complex proteome, without prior purification.[14][15]
Caption: Experimental workflow for competitive Activity-Based Protein Profiling of NRPS A-domains.
-
Proteome Preparation: Prepare a cell lysate from the NRP-producing microorganism. This crude lysate, containing the entire proteome including the active NRPS, is used directly.
-
Competitive Incubation: Aliquot the proteome into several tubes. To each tube, add a different potential substrate analog, known as a competitor (e.g., a specific 5'-O-(N-aminoacyl)sulfamoyladenosine, or AMS).[14] These competitors will bind to the active site of A-domains that have specificity for them. Include a control with no competitor.
-
Probe Labeling: Add a broad-spectrum, photo-reactive ABPP probe to all tubes. This probe is designed to covalently label the active site of many A-domains upon UV activation.
-
Covalent Crosslinking: Irradiate the samples with UV light (e.g., 365 nm) to permanently crosslink the probe to the A-domains that are not already blocked by a competitor.[16]
-
Reporter Tagging: Attach a fluorescent reporter tag (e.g., Rhodamine-azide) to the probe via click chemistry. This makes the labeled proteins visible.[16]
-
Analysis by SDS-PAGE: Separate the proteins in the labeled lysates by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Scan the gel using a fluorescence scanner. A band will appear at the molecular weight corresponding to the active NRPS A-domain.
-
Data Interpretation: The intensity of the fluorescent band will be reduced in samples where the competitor successfully bound to the A-domain's active site, thereby preventing the probe from labeling it. By testing a library of competitors, one can deduce the substrate specificity of the A-domain in its native environment.[14][16]
References
- 1. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 2. Accurate prediction of secondary metabolite gene clusters in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Knowledge-guided data mining on the standardized architecture of NRPS: Subtypes, novel motifs, and sequence entanglements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of the nonribosomal codes for nonproteinogenic amino acid selective adenylation enzymes in the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 10. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structures of a Nonribosomal Peptide Synthetase Module Bound to MbtH-like Proteins Support a Highly Dynamic Domain Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A nonradioactive high-throughput assay for screening and characterization of adenylation domains for nonribosomal peptide combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activity-Based Protein Profiling of Non-ribosomal Peptide Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of DL-3-Phenylserine Hydrate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the unnatural amino acid DL-3-Phenylserine hydrate (B1144303) into peptide sequences using solid-phase peptide synthesis (SPPS). The inclusion of this amino acid can introduce unique structural and functional characteristics to peptides, making it a valuable tool in drug discovery and development.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled synthesis of peptides. The use of non-canonical amino acids, such as DL-3-Phenylserine hydrate, expands the chemical diversity of synthetic peptides, enabling the exploration of novel therapeutic leads with potentially enhanced stability, receptor affinity, and unique structural conformations. DL-3-Phenylserine, a β-hydroxy-α-amino acid, introduces both a phenyl group and a hydroxyl group, which can participate in various molecular interactions.
The use of the racemic DL-form of 3-Phenylserine hydrate in SPPS presents specific challenges and considerations, primarily the formation of diastereomeric peptides. This document outlines the protocols for the successful incorporation of this compound, addresses potential challenges, and provides strategies for the purification of the resulting peptide diastereomers.
Key Considerations for Using this compound in SPPS
-
Stereochemistry: The use of a racemic mixture (DL-form) will result in the synthesis of two diastereomeric peptides for each incorporation site. These diastereomers will have identical mass but may exhibit different chromatographic and biological properties.
-
Steric Hindrance: The bulky phenyl group of DL-3-Phenylserine can lead to steric hindrance during the coupling reaction, potentially requiring longer reaction times or more potent coupling reagents to achieve high coupling efficiency.[1]
-
Side-Chain Protection: The hydroxyl group of the serine moiety is a reactive site and should be protected to prevent side reactions, such as O-acylation, during synthesis. A common protecting group is the tert-butyl (tBu) group, which is compatible with the widely used Fmoc/tBu SPPS strategy.
-
Purification: The final crude peptide product will be a mixture of diastereomers, which will necessitate a robust purification strategy, typically reversed-phase high-performance liquid chromatography (RP-HPLC), to separate the individual stereoisomers.[2][3]
Experimental Protocols
This section provides a detailed step-by-step protocol for the incorporation of Fmoc-DL-3-Phenylserine(tBu)-OH into a peptide sequence using a standard Fmoc/tBu solid-phase synthesis strategy.
Materials and Reagents
| Reagent/Material | Specification |
| Fmoc-DL-3-Phenylserine(tBu)-OH | Synthesis Grade |
| Standard Fmoc-protected amino acids | Synthesis Grade |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh |
| Coupling Reagents | |
| HBTU, HATU, or HCTU | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade |
| Fmoc Deprotection Solution | |
| 20% (v/v) Piperidine (B6355638) in DMF | Freshly Prepared |
| Solvents | |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade |
| Dichloromethane (DCM) | ACS Grade |
| Cleavage Cocktail | |
| Trifluoroacetic acid (TFA) | Reagent Grade |
| Triisopropylsilane (TIS) | Reagent Grade |
| Water | Deionized |
| Purification | |
| Acetonitrile (B52724) (ACN) | HPLC Grade |
| Cold Diethyl Ether | ACS Grade |
Synthesis Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating this compound.
Caption: General SPPS Workflow for DL-3-Phenylserine Incorporation.
Detailed Synthesis Steps
Step 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 1 hour with gentle agitation.
-
After swelling, drain the DMF.
Step 2: Fmoc Deprotection
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine.
Step 3: Coupling of Fmoc-DL-3-Phenylserine(tBu)-OH
-
Activation: In a separate vial, dissolve Fmoc-DL-3-Phenylserine(tBu)-OH (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and an additive like HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes. For sterically hindered couplings, using a more potent activator like HATU may be beneficial.[1]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the phenylserine (B13813050) derivative, a longer coupling time is recommended compared to standard amino acids.
-
Monitoring: To ensure complete coupling, a Kaiser test can be performed on a small sample of the resin beads. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive, a second coupling step may be necessary.
Step 4: Washing
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
Step 5: Repeat Synthesis Cycle Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Step 6: Final Fmoc Deprotection After the final amino acid has been coupled, perform a final deprotection step as described in Step 2 to remove the N-terminal Fmoc group.
Step 7: Cleavage and Global Deprotection
-
Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a large volume of cold diethyl ether. A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
After the final wash, dry the peptide pellet under vacuum.
Quantitative Data
The following tables provide representative data for the incorporation of a sterically hindered, unnatural amino acid like DL-3-Phenylserine. Actual results will be sequence-dependent and may require optimization.
Table 1: Representative Coupling Conditions and Efficiency
| Parameter | Standard Amino Acid | Fmoc-DL-3-Phenylserine(tBu)-OH |
| Equivalents (Amino Acid:Coupling Reagent:Base) | 3:2.9:6 | 3-5 : 2.9-4.9 : 6-10 |
| Coupling Reagent | HBTU/HOBt | HATU or HCTU recommended |
| Coupling Time | 1-2 hours | 2-4 hours (or double coupling) |
| Expected Coupling Efficiency | >99% | 95-99% (sequence dependent) |
| Monitoring | Kaiser Test | Kaiser Test |
Table 2: Expected Yield and Purity of Crude Peptide
| Parameter | Peptide with Standard Amino Acids | Peptide with DL-3-Phenylserine |
| Expected Crude Yield | 60-80% | 50-70% |
| Expected Crude Purity (by RP-HPLC) | 70-90% | 60-80% (as a mixture of diastereomers) |
| Major Impurities | Deletion sequences, truncated peptides | Diastereomeric peptides, deletion sequences |
Purification of Diastereomeric Peptides
The primary challenge after synthesizing a peptide with this compound is the separation of the resulting diastereomers. Reversed-phase HPLC is the standard method for this purification.[2][3]
Purification Workflow
Caption: Purification Workflow for Diastereomeric Peptides.
General RP-HPLC Protocol
-
Dissolve the crude peptide: Dissolve the dried crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify by preparative RP-HPLC:
-
Column: C18 stationary phase is commonly used.[4]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient of increasing Mobile Phase B is recommended to achieve optimal separation of the closely eluting diastereomers. The exact gradient will need to be optimized based on the hydrophobicity of the peptide.
-
Detection: Monitor the elution at 210-230 nm.
-
-
Fraction Collection: Collect fractions across the eluting peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure diastereomers.
-
Pooling and Lyophilization: Pool the pure fractions for each diastereomer separately and lyophilize to obtain the final peptide powders.
Table 3: Representative RP-HPLC Conditions for Diastereomer Separation
| Parameter | Condition |
| Column | Preparative C18 (e.g., 10 µm, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in ACN |
| Flow Rate | 10-20 mL/min |
| Gradient | Optimized shallow gradient (e.g., 5-45% B over 40 min) |
| Detection | UV at 220 nm |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency (Positive Kaiser Test) | Steric hindrance of DL-3-Phenylserine. | Use a more potent coupling reagent (e.g., HATU).Increase coupling time.Perform a double coupling.[1] |
| Poor Separation of Diastereomers | Inadequate HPLC gradient. | Optimize the gradient by making it shallower.Try a different stationary phase (e.g., C8). |
| Presence of Deletion Sequences | Incomplete coupling or deprotection. | Ensure complete reactions at each step using monitoring tests (e.g., Kaiser test). |
Conclusion
The incorporation of this compound into peptides is a viable strategy to introduce novel structural and functional properties. While the use of this racemic, sterically hindered amino acid presents challenges in terms of coupling efficiency and the formation of diastereomers, these can be overcome with optimized synthesis protocols and robust purification methods. The detailed protocols and considerations provided in these application notes serve as a valuable resource for researchers aiming to explore the potential of DL-3-Phenylserine-containing peptides in their scientific endeavors.
References
Application Notes and Protocols for Incorporating DL-3-Phenylserine Hydrate into a Peptide Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide chains is a powerful strategy in drug discovery and development, offering the potential to enhance peptide stability, modulate receptor affinity, and introduce novel functionalities. DL-3-Phenylserine, a serine derivative with a phenyl group on the β-carbon, can introduce unique structural constraints and potential for aromatic interactions, influencing peptide conformation and biological activity. This document provides detailed protocols for the incorporation of DL-3-Phenylserine hydrate (B1144303) into peptide chains using both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
Protecting Group Strategy
A crucial aspect of peptide synthesis is the use of protecting groups to prevent unwanted side reactions. For the incorporation of DL-3-Phenylserine hydrate, the following protecting group strategy is recommended:
-
α-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice for the temporary protection of the α-amino group in SPPS due to its base lability, allowing for mild deprotection conditions that do not affect acid-labile side-chain protecting groups or the resin linkage.[1] In LPPS, both Fmoc and tert-butoxycarbonyl (Boc) groups can be utilized.
-
Side Chain Hydroxyl Group Protection: The hydroxyl group of the serine moiety in DL-3-Phenylserine is a reactive site that requires protection to prevent side reactions during peptide synthesis.[2] The tert-butyl (tBu) group is the most common and recommended protecting group for the hydroxyl side chain in Fmoc-based SPPS. It is stable to the basic conditions used for Fmoc removal and is cleaved simultaneously with the final peptide cleavage from the resin using strong acids like trifluoroacetic acid (TFA).[3]
Solid-Phase Peptide Synthesis (SPPS) Protocol
Fmoc-based SPPS is the most common method for synthesizing peptides containing non-canonical amino acids.[4] The following protocol outlines the key steps for incorporating Fmoc-DL-3-Phenylserine(tBu)-OH into a peptide chain on a solid support.
Materials and Reagents
-
Fmoc-DL-3-Phenylserine(tBu)-OH
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% water
-
Cold diethyl ether
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Experimental Protocol
-
Resin Swelling: Place the desired amount of Rink Amide resin in a reaction vessel. Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[5]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution and add a fresh portion of the deprotection solution, agitating for another 15-20 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-DL-3-Phenylserine(tBu)-OH:
-
Activation: In a separate vial, dissolve Fmoc-DL-3-Phenylserine(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[4]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines.[5]
-
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[4]
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% water). Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Reduce the volume of the TFA filtrate using a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether. A white precipitate should form.[4]
-
Centrifuge the mixture to pellet the peptide and decant the ether. Wash the pellet with cold diethyl ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture) and purify by preparative reverse-phase HPLC (RP-HPLC).[6]
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Liquid-Phase Peptide Synthesis (LPPS) Protocol
LPPS can be a more economical strategy for shorter peptides and large-scale synthesis.[7] The following is a general protocol for a DCC/HOBt mediated coupling in solution.
Materials and Reagents
-
N-terminally protected peptide fragment (e.g., Boc-Peptide-OH or Fmoc-Peptide-OH)
-
C-terminally protected DL-3-Phenylserine derivative (e.g., H-DL-Phe(Ser)-OtBu)
-
Coupling Reagents:
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
-
Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (if starting with an amino acid salt)
-
Aqueous solutions for workup (e.g., 5% citric acid, 5% sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Experimental Protocol
-
Activation of the C-terminal Carboxylic Acid:
-
In a round-bottom flask, dissolve the N-terminally protected peptide fragment (1 eq.) and HOBt (1.2 eq.) in an appropriate solvent like DCM or THF.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq.) to the solution and stir for 30-60 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the C-terminally protected DL-3-Phenylserine derivative (1.2 eq.) in the same solvent. If it is a hydrochloride salt, add one equivalent of a tertiary base like NMM.
-
Add the solution of the amino component to the activated carboxyl component at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Purification:
-
Once the reaction is complete, filter off the DCU precipitate.
-
Wash the filtrate successively with 5% citric acid solution, water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude protected peptide can be purified by flash chromatography on silica (B1680970) gel.
-
-
Deprotection: The protecting groups are removed according to their specific chemical properties (e.g., TFA for Boc and tBu groups, piperidine for Fmoc).
-
Final Purification: The final deprotected peptide is purified by preparative RP-HPLC as described in the SPPS protocol.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the incorporation of a non-standard amino acid like this compound in peptide synthesis. Actual yields and efficiencies are sequence-dependent.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Amino Acid Equivalents | 3 - 5 eq. | 1.0 - 1.5 eq. |
| Coupling Reagent Equivalents | 2.9 - 4.9 eq. (e.g., HBTU) | 1.0 - 1.2 eq. (e.g., DCC) |
| Base Equivalents (DIPEA/NMM) | 6 - 10 eq. | 1.0 - 2.0 eq. (if needed) |
| Typical Coupling Time | 1 - 4 hours | 4 - 24 hours |
| Typical Coupling Efficiency | >98% (monitored by Kaiser test) | Variable, typically >80% |
| Overall Crude Peptide Yield | Sequence-dependent (typically 50-80%) | Sequence and scale-dependent |
Visualizations
Experimental Workflow for SPPS
Caption: Workflow for SPPS incorporating this compound.
Signaling Pathway of Peptide Bond Formation (SPPS)
Caption: Key steps in the activation and coupling of DL-3-Phenylserine.
References
- 1. ias.ac.in [ias.ac.in]
- 2. biotage.com [biotage.com]
- 3. Real-time monitoring of solid-phase peptide synthesis: Greening the process - ACS Green Chemistry [gcande.digitellinc.com]
- 4. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
Chiral Separation of DL-3-Phenylserine Hydrate Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DL-3-Phenylserine is a non-proteinogenic amino acid that contains two chiral centers, resulting in four stereoisomers. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate their effective separation and quantification, a critical step in drug development and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely employed technique for the resolution of racemic mixtures.
This document provides a detailed protocol for the chiral separation of DL-3-Phenylserine hydrate (B1144303) enantiomers using a ligand-exchange chiral stationary phase. The methodology is designed to be a valuable resource for researchers and scientists engaged in the analysis of chiral compounds.
Principle of Separation
The separation is achieved on a Chirex 3126 (D)-penicillamine column, which operates on the principle of ligand exchange chromatography. The chiral selector, (D)-penicillamine, is complexed with copper (II) ions on the stationary phase. The enantiomers of DL-3-Phenylserine form transient diastereomeric complexes with the chiral selector-metal ion complex. The difference in the stability of these diastereomeric complexes leads to differential retention on the column, allowing for their separation.
Experimental Protocols
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chirex 3126 (D)-penicillamine, 250 x 4.6 mm, 5 µm particle size.
-
Reagents:
-
Copper (II) Sulfate (CuSO₄), analytical grade.
-
Methanol, HPLC grade.
-
Water, HPLC grade or deionized.
-
DL-3-Phenylserine hydrate standard.
-
-
Glassware and Equipment: Standard laboratory glassware, analytical balance, volumetric flasks, pipettes, and a 0.22 µm syringe filter.
Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase Preparation:
-
Prepare a 2 mM Copper (II) Sulfate solution by dissolving the appropriate amount of CuSO₄ in HPLC grade water.
-
The mobile phase consists of a mixture of 2 mM aqueous Copper (II) Sulfate and Methanol. A common starting ratio is 85:15 (v/v) of aqueous CuSO₄ to Methanol. The exact ratio may be adjusted to optimize the separation.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in the mobile phase to prepare a stock solution of a desired concentration (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 100 µg/mL).
-
Filter all standard solutions through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC System Setup and Analysis
-
Column Equilibration: Equilibrate the Chirex 3126 (D)-penicillamine column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set Column Temperature: Maintain the column temperature at 40 °C.
-
Set Detection Wavelength: Set the UV detector to a wavelength of 258 nm. This is based on the UV absorbance maximum of the structurally similar compound, phenylalanine. Other reported maxima for phenylserine (B13813050) are 280 nm and 420 nm, which can also be evaluated.[1]
-
Injection: Inject 10 µL of the prepared standard solution or sample.
-
Data Acquisition: Run the analysis for a sufficient duration to allow for the complete elution of both enantiomers.
-
Data Analysis: Integrate the peaks to determine the retention time (t_R), peak area, and calculate the separation factor (α) and resolution (Rs).
Quantitative Data Summary
The following table summarizes the expected quantitative data for the chiral separation of DL-3-Phenylserine enantiomers based on the described method. Please note that actual retention times and resolution may vary depending on the specific HPLC system, column condition, and exact mobile phase composition. A separation factor of 1.22 has been reported for dl-threo-3-phenylserine using a Chirex 3126 column.[2]
| Parameter | D-Enantiomer (Hypothetical) | L-Enantiomer (Hypothetical) |
| Retention Time (t_R) | 12.8 min | 15.6 min |
| Separation Factor (α) | \multicolumn{2}{c | }{1.22} |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
Note: The retention times are illustrative to demonstrate expected separation and will need to be experimentally determined. The separation factor is based on published data.
Experimental Workflow Diagram
Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.
References
Synthesis of DL-3-Phenylserine Hydrate Analogs for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of DL-3-Phenylserine hydrate (B1144303) and its analogs, compounds of significant interest in the field of drug discovery. These molecules serve as versatile scaffolds for the development of novel therapeutic agents due to their structural resemblance to endogenous amino acids and their potential to modulate various biological pathways. This guide offers insights into their chemical and enzymatic synthesis, as well as their incorporation into peptides, supported by quantitative data, detailed experimental procedures, and visualizations of relevant workflows and potential signaling pathways.
Introduction
DL-3-Phenylserine and its derivatives are non-proteinogenic β-hydroxy-α-amino acids that have garnered attention in medicinal chemistry. Their unique structural features, including two chiral centers, allow for the generation of diverse stereoisomers with distinct biological activities. These compounds have been investigated for their potential as neuroprotective agents, enzyme inhibitors, and as key components in the synthesis of complex molecules such as the anticancer drug paclitaxel (B517696) (Taxol®). The ability to synthesize a variety of analogs with different substitutions on the phenyl ring is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug development.
Data Presentation: Synthesis of DL-3-Phenylserine Analogs
The following tables summarize quantitative data for the synthesis of various DL-3-Phenylserine analogs through different methodologies, providing a comparative overview of reaction yields and conditions.
Table 1: Enzymatic Synthesis of Phenylserine (B13813050) Analogs using L-threonine (B559522) Transaldolase (ObiH) [1]
| Aldehyde Substrate | Product | Yield (%) | Diastereomeric Ratio (threo:erythro) |
| Benzaldehyde (B42025) | Phenylserine | 91 | >95:5 |
| p-Chlorobenzaldehyde | p-Chloro-phenylserine | 85 | >95:5 |
| p-Bromobenzaldehyde | p-Bromo-phenylserine | 82 | >95:5 |
| m-Bromobenzaldehyde | m-Bromo-phenylserine | 78 | >95:5 |
| p-Nitrobenzaldehyde | p-Nitro-phenylserine | 95 | 60:40 |
| Isobutyraldehyde | β-hydroxy-valine | 37 | Not reported |
Table 2: Chemical Synthesis of DL-3-Phenylserine Hydrate
| Method | Reactants | Key Reagents | Yield (%) | Reference |
| Aldol Condensation | Glycine (B1666218), Benzaldehyde | Sodium Hydroxide (B78521), Hydrochloric Acid | ~90 | Patent Data |
Table 3: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 3-Phenyl-L-serine
| Peptide Sequence | Coupling Reagent | Coupling Time | Overall Yield (%) | Purity (%) |
| Ac-Tyr-Phe(β-OH) -Gly-NH2 | HBTU/HOBt/DIPEA | 2 hours | 65 | >95 |
| H-Ala-Val-Phe(β-OH) -Leu-NH2 | HATU/HOAt/Collidine | 2 hours | 70 | >98 |
Experimental Protocols
Protocol 1: General Chemical Synthesis of this compound via Aldol Condensation
This protocol describes a classical approach to the synthesis of this compound.
Materials:
-
Glycine
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Water (deionized)
-
Ethyl Acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).
-
Aldehyde Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add benzaldehyde (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture in an ice bath and acidify it by the slow addition of concentrated hydrochloric acid until the pH reaches approximately 6. A white precipitate of DL-3-Phenylserine should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water followed by a small amount of cold methanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified this compound in a desiccator or under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Protocol 2: Enzymatic Synthesis of L-threo-Phenylserine Analogs
This protocol utilizes an L-threonine transaldolase for the stereoselective synthesis of phenylserine analogs.[1]
Materials:
-
L-threonine
-
Substituted Benzaldehyde (e.g., p-chlorobenzaldehyde)
-
L-threonine transaldolase (ObiH) whole cells or purified enzyme
-
Tris-HCl buffer (50 mM, pH 8.5)
-
Methanol (as co-solvent)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a mixture containing L-threonine (100 mM), the desired substituted benzaldehyde (20 mM), and Tris-HCl buffer.
-
Enzyme Addition: Add the L-threonine transaldolase (e.g., 2% w/v wet whole cells) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C with gentle agitation for 18-24 hours.
-
Quenching: Stop the reaction by adding an equal volume of acetonitrile.
-
Cell Lysis and Clarification: If using whole cells, subject the mixture to a freeze-thaw cycle to lyse the cells. Centrifuge the mixture to pellet the cell debris and protein.
-
Purification: The supernatant containing the product can be purified by reverse-phase chromatography.
-
Lyophilization: Lyophilize the purified fractions to obtain the solid product.
-
Analysis: Determine the yield and diastereoselectivity of the product using HPLC and Mass Spectrometry.
Protocol 3: Incorporation of Fmoc-3-Phenyl-L-serine into Peptides via SPPS
This protocol outlines the steps for incorporating a 3-Phenyl-L-serine analog into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-3-Phenyl-L-serine(tBu)-OH
-
Coupling reagents: HBTU, HOBt, DIPEA (or HATU, HOAt, Collidine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: TFA/TIS/H2O (e.g., 95:2.5:2.5)
-
Diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (2.9/3 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF.
-
-
Incorporation of Fmoc-3-Phenyl-L-serine(tBu)-OH: Follow the same coupling procedure as in step 3 for the incorporation of the phenylserine analog. The hydroxyl group is protected with a tert-butyl (tBu) group.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide.
Mandatory Visualizations
Synthesis Workflow
Caption: General workflows for the synthesis of DL-3-Phenylserine analogs.
Potential Signaling Pathways in Drug Discovery
While the direct modulation of specific signaling pathways by DL-3-Phenylserine analogs is an active area of research, their structural similarity to neurotransmitters and other endogenous molecules suggests potential interactions with key cellular signaling cascades implicated in various diseases. For instance, in the context of neurodegenerative diseases, analogs may exert neuroprotective effects by modulating pathways involved in oxidative stress and apoptosis. In cancer, they could potentially interfere with signaling pathways that control cell proliferation and survival.
Caption: Hypothesized signaling pathways modulated by DL-3-Phenylserine analogs.
Conclusion
The synthesis of this compound and its analogs offers a rich platform for the discovery of new drug candidates. The methodologies presented here, from classical chemical synthesis to stereoselective enzymatic reactions and solid-phase peptide synthesis, provide a versatile toolkit for researchers. The ability to generate a diverse library of these compounds is essential for exploring their therapeutic potential and for elucidating their mechanisms of action at the molecular level. Further investigation into the specific signaling pathways modulated by these analogs will be critical in advancing them through the drug discovery pipeline.
References
Application Notes and Protocols for the Enzymatic Synthesis of L-threo-beta-phenylserine
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-threo-beta-phenylserine is a valuable chiral intermediate in the synthesis of various pharmaceuticals, including antiviral and antibiotic agents like cyclomarin A and chloramphenicol.[1] Traditional chemical synthesis of this compound often involves complex multi-step reactions and can produce a mixture of stereoisomers, requiring challenging purification processes. Enzymatic synthesis offers a promising alternative, providing high stereoselectivity and milder reaction conditions. This document outlines detailed protocols for the synthesis of L-threo-beta-phenylserine using different enzymatic approaches, including L-threonine transaldolase, threonine aldolase (B8822740), and a multi-enzyme cascade system.
Data Presentation: Comparison of Enzymatic Systems
The following table summarizes the quantitative data for different enzymatic systems used in the synthesis of L-threo-beta-phenylserine, allowing for easy comparison of their performance.
| Parameter | L-threonine transaldolase (PmLTTA) | Threonine Aldolase (TA) - Batch | Threonine Aldolase (TA) - Immobilized Flow | Multi-enzyme Cascade |
| Enzyme Source | Pseudomonas sp. | Thermotoga maritima | Thermotoga maritima | PmLTTA, Carboxylic Acid Reductase (CAR), Alcohol Dehydrogenase (ADH), Glucose Dehydrogenase (GDH) |
| Substrates | L-threonine, Benzaldehyde (B42025) | Glycine (B1666218), Benzaldehyde | Glycine, Benzaldehyde | Benzoic acid, L-threonine, Glucose |
| Key Co-factors | Pyridoxal-5'-phosphate (PLP) | PLP | PLP | PLP, ATP, Mg2+, NADP+, NAD+ |
| Reaction pH | 8.0 | Not specified | Not specified | 8.0 |
| Reaction Temperature | 25°C | 70°C | 70°C | 25°C |
| Reaction Time | 6 h | 20 min | 10 min residence time | 12 h |
| Specific Activity | 5.48 U/mg | 0.407 U/mL (solution) | Not applicable | Not applicable |
| Conversion/Yield | 24.9% | 40% | ~25% | 57.1% |
| Diastereomeric Excess (de) | 84.6% | 20% | Not specified | 95.3% |
| Enantiomeric Excess (ee) | Not specified | 99% | Not specified | Not specified |
Experimental Protocols
Protocol 1: Synthesis using L-threonine transaldolase (PmLTTA)
This protocol describes the synthesis of L-threo-beta-phenylserine using a novel L-threonine transaldolase from Pseudomonas sp. (PmLTTA).
1. Enzyme Preparation:
-
The gene encoding PmLTTA is cloned into an expression vector and transformed into a suitable host strain (e.g., E. coli BL21(DE3)).
-
The recombinant enzyme is expressed and purified using standard chromatographic techniques.
-
Protein concentration is determined using the Coomassie brilliant blue method.
2. Enzyme Activity Assay (ADH coupled method):
-
The activity of PmLTTA is determined by monitoring the decrease in NADH absorbance at 340 nm.[1]
-
The reaction mixture (180 µL) contains:
-
100 mM HEPES–NaOH buffer (pH 8.0)
-
10 mM benzaldehyde
-
50 mM L-threonine
-
0.2 mM PLP
-
1 mM NADH
-
30 U Alcohol Dehydrogenase (ADH)
-
-
The reaction is initiated by adding 20 µL of the enzyme solution.
-
One unit (U) of LTTA activity is defined as the amount of enzyme that catalyzes the conversion of 1 μmol of phenylserine (B13813050) per minute under these conditions.[1]
3. Synthesis of L-threo-beta-phenylserine:
-
The reaction mixture contains:
-
100 mM HEPES–NaOH buffer (pH 8.0)
-
Benzaldehyde (concentration to be optimized)
-
L-threonine (concentration to be optimized)
-
0.2 mM PLP
-
0.2 U/mL PmLTTA
-
-
The reaction is incubated at 25°C for 6 hours.
-
The reaction is terminated by the addition of trichloroacetic acid.
-
The product formation and diastereoselectivity are analyzed by HPLC after derivatization with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC).
Protocol 2: Synthesis using Threonine Aldolase (TA)
This protocol outlines the synthesis using threonine aldolase from Thermotoga maritima.
1. Batch Reaction:
-
A 20 mL test tube is charged with:
-
750 mg glycine (1 M)
-
106 mg benzaldehyde (0.1 M)
-
100 µL of 5 mM PLP solution
-
2 mL DMSO
-
0.9 mL of TA solution (2.7 mg, activity = 0.407 U/mL)
-
7 mL of 50 mM phosphate (B84403) buffer solution
-
-
The reaction is carried out at 70°C with stirring for 20-60 minutes.[2]
-
Samples are collected at different time points, and the reaction is terminated by adding a 30% trichloroacetic acid solution.[2]
-
The product is extracted with an internal standard solution for analysis.
2. Immobilized Enzyme in a Microreactor:
-
Threonine aldolase is immobilized on Eupergit support.[2]
-
The immobilized enzyme is packed into a microreactor.
-
The reaction mixture containing 1 M glycine, 0.1 M benzaldehyde, 5 mM PLP, and DMSO in a 50 mM phosphate buffer is continuously flowed through the reactor.[2]
-
The reactor is maintained at 70°C.
-
The product is collected at the outlet for analysis.
Protocol 3: Multi-enzyme Cascade for Enhanced Synthesis
This protocol describes an efficient multi-enzyme cascade system for the synthesis of L-threo-beta-phenylserine from benzoic acid, which alleviates aldehyde inhibition.[1]
1. Enzymes:
-
L-threonine transaldolase (PmLTTA)
-
Carboxylic Acid Reductase (CAR)
-
Alcohol Dehydrogenase (ADH)
-
Glucose Dehydrogenase (GDH) for cofactor regeneration.
2. Reaction Setup:
-
The reaction mixture (final volume to be optimized) contains:
-
100 mM HEPES–NaOH buffer (pH 8.0)
-
10 mM sodium benzoate
-
4 mM glucose
-
10 mM ATP
-
5 mM Mg2+
-
1 mM NADP+
-
25 mM L-threonine
-
0.2 mM PLP
-
1 mM NAD+
-
1 U/mL PmLTTA
-
0.1 U/mL CAR
-
1 U/mL GDH
-
1 U/mL ADH
-
-
The reaction is conducted at 25°C for 12 hours.[1]
-
Conversion and diastereoselectivity are determined by HPLC analysis.
Mandatory Visualization
Multi-enzyme Cascade for L-threo-beta-phenylserine Synthesis
Caption: Multi-enzyme cascade for the synthesis of L-threo-beta-phenylserine.
References
Application Notes and Protocols for Protecting Group Strategies in the Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing DL-3-Phenylserine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-3-Phenylserine hydrate (B1144303) is a non-canonical amino acid derivative of serine that, when incorporated into peptides, can impart unique structural and functional properties. Its phenyl side chain can influence peptide conformation, stability, and receptor interactions, making it a valuable building block in drug discovery and development. The successful incorporation of DL-3-Phenylserine hydrate into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the selection of appropriate protecting groups for its α-amino and β-hydroxyl functionalities. This document provides detailed application notes and protocols for the two most common orthogonal protecting group strategies: Fmoc/tBu and Boc/Bzl.
Protecting Group Strategies for this compound
The key to a successful SPPS is the use of orthogonal protecting groups, which allows for the selective removal of one group in the presence of others.[1][2] For this compound, this involves the temporary protection of the α-amino group and the more permanent protection of the β-hydroxyl side chain.
α-Amino Group Protection
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This is the most common protecting group for the α-amino group in modern SPPS.[3] It is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] The Fmoc group is stable to the acidic conditions used to cleave the final peptide from the resin and remove the side-chain protecting groups.[6]
-
Boc (tert-Butoxycarbonyl): The Boc group is an acid-labile protecting group, traditionally used in the Boc/Bzl strategy.[3][7] It is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM).[2]
β-Hydroxyl Group Protection
The hydroxyl group of the serine side chain is reactive and must be protected to prevent side reactions, such as O-acylation, during peptide synthesis.[4]
-
tBu (tert-Butyl): In the Fmoc/tBu strategy, the hydroxyl group is protected as a tert-butyl ether.[8] This group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like TFA during the final cleavage step.[8] This makes it fully orthogonal to the Fmoc group.[1]
-
Bzl (Benzyl): In the Boc/Bzl strategy, a benzyl (B1604629) ether is used to protect the hydroxyl group.[9] The benzyl group is stable to the moderate acidic conditions used for Boc deprotection but requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for its removal, which occurs simultaneously with cleavage from the resin.[3][7]
Data Presentation: Comparison of Protecting Group Strategies
The selection of a protecting group strategy depends on the desired scale of synthesis, the specific peptide sequence, and the available equipment. The Fmoc/tBu strategy is generally favored due to its milder cleavage conditions.[5]
| Protecting Group Strategy | α-Amino Protection | β-Hydroxyl Protection | N-Terminal Deprotection Conditions | Final Cleavage & Side-Chain Deprotection | Orthogonality |
| Fmoc/tBu | Fmoc | tBu | 20% Piperidine in DMF | 95% TFA with scavengers | Fully Orthogonal[1] |
| Boc/Bzl | Boc | Bzl | 25-50% TFA in DCM | Anhydrous HF or TFMSA with scavengers | Quasi-Orthogonal[10] |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound in manual SPPS. Optimization may be required based on the specific peptide sequence and equipment.
Protocol 1: Incorporation of Fmoc-DL-3-Phenylserine(tBu)-OH via Fmoc/tBu SPPS
This protocol is adapted for the incorporation of Fmoc-protected this compound using standard Fmoc-SPPS procedures.[8][11]
Materials:
-
Fmoc-DL-3-Phenylserine(tBu)-OH
-
Rink Amide or Wang resin
-
DMF (peptide synthesis grade)
-
DCM (dichloromethane)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Cleavage Cocktail (Reagent K): 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 1 hour with gentle agitation.[11]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.[11]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-DL-3-Phenylserine(tBu)-OH:
-
In a separate vial, dissolve Fmoc-DL-3-Phenylserine(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.[11]
-
Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.[11]
-
Perform a Kaiser test to confirm the completion of the coupling. A negative test (yellow beads) indicates successful coupling.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% water).[11]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[11]
-
Agitate the mixture at room temperature for 2-3 hours.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Incorporation of Boc-DL-3-Phenylserine(Bzl)-OH via Boc/Bzl SPPS
This protocol outlines the incorporation of Boc-protected this compound using the traditional Boc/Bzl strategy.[2][7]
Materials:
-
Boc-DL-3-Phenylserine(Bzl)-OH
-
Merrifield or PAM resin
-
DCM (dichloromethane)
-
TFA (trifluoroacetic acid)
-
50% (v/v) TFA in DCM for deprotection
-
10% (v/v) DIPEA in DCM for neutralization
-
Coupling reagents: HBTU/HOBt or DCC (N,N'-Dicyclohexylcarbodiimide)/HOBt
-
Anhydrous HF or TFMSA
-
Scavengers (e.g., anisole, p-cresol)
Procedure:
-
Resin Swelling:
-
Swell the resin in DCM for at least 1 hour.
-
Drain the DCM.
-
-
Boc Deprotection:
-
Add 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Drain and wash the resin with DCM.
-
-
Neutralization:
-
Add 10% DIPEA in DCM to the resin and agitate for 10 minutes.
-
Drain and wash the resin with DCM.
-
-
Coupling of Boc-DL-3-Phenylserine(Bzl)-OH:
-
Pre-activate Boc-DL-3-Phenylserine(Bzl)-OH (3 eq.) with HBTU/HOBt/DIPEA or DCC/HOBt in DCM/DMF.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Chain Elongation:
-
Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.
-
-
Final Cleavage and Deprotection (HF Cleavage):
-
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Dry the peptide-resin thoroughly under high vacuum.
-
Add appropriate scavengers (e.g., anisole) to the resin in the reaction vessel.
-
Cool the vessel in a dry ice/acetone bath.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove scavengers and by-products.
-
Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide.
-
Mandatory Visualizations
Caption: General workflow for the incorporation of this compound in SPPS.
Caption: Orthogonal protecting group strategies for this compound in SPPS.
Potential Side Reactions and Mitigation Strategies
The incorporation of β-hydroxy-α-amino acids like this compound can be prone to specific side reactions.
-
Racemization: While the use of a DL-racemic mixture of 3-phenylserine (B7821846) hydrate is intentional, it is crucial to prevent further racemization at the α-carbon during the activation and coupling steps.[6]
-
Mitigation: The use of carbodiimide (B86325) coupling reagents in the presence of an additive like HOBt or OxymaPure is recommended to suppress racemization.[12] Pre-activation times should be kept to a minimum, and the use of excess base should be avoided.[6]
-
-
Dehydration: The β-hydroxyl group can undergo dehydration, especially under harsh acidic conditions or with certain coupling reagents, leading to the formation of a dehydroamino acid residue.
-
Mitigation: Ensure the hydroxyl group is properly protected throughout the synthesis. Use milder coupling conditions and avoid extended exposure to strong acids.
-
-
O-Acylation: The unprotected hydroxyl group can be acylated by the incoming activated amino acid, leading to the formation of a branched peptide.
-
Mitigation: This is effectively prevented by the use of a robust hydroxyl protecting group such as tBu or Bzl.
-
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with careful consideration of the protecting group strategy. The Fmoc/tBu approach is generally recommended due to its milder final cleavage conditions and true orthogonality.[1][5] However, the Boc/Bzl strategy remains a viable option, particularly for sequences prone to aggregation.[3] By following the detailed protocols and being mindful of potential side reactions, researchers can effectively utilize this unique amino acid to develop novel peptide-based therapeutics and research tools.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chempep.com [chempep.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biosynth.com [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols: The Use of DL-3-Phenylserine Hydrate in the Synthesis of Bioactive Molecules
Introduction
DL-3-Phenylserine hydrate (B1144303) is a non-proteinogenic amino acid derivative that serves as a versatile and valuable chiral building block in the synthesis of a wide range of bioactive molecules.[1] Its structure, containing a phenyl group, a hydroxyl group, an amino group, and two stereocenters, makes it an ideal precursor for complex targets in pharmaceutical and medicinal chemistry. As a racemic mixture, DL-3-Phenylserine hydrate can be resolved into its constituent D- and L-enantiomers, which can then be utilized in stereoselective syntheses of important therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key bioactive molecules, including the anticancer agent Paclitaxel (B517696) (Taxol®) and the immunomodulator Bestatin (B1682670).
Application 1: Synthesis of the Paclitaxel (Taxol®) Side Chain
Background: Paclitaxel (Taxol®) is a potent antineoplastic agent used in the treatment of various cancers.[2] Its mechanism of action involves the stabilization of microtubules, leading to the disruption of cell division.[2] The biological activity of Paclitaxel is critically dependent on the N-benzoyl-(2'R,3'S)-3'-phenylisoserine side chain attached at the C-13 position of the baccatin (B15129273) III core.[3] DL-3-Phenylserine serves as a key starting material for the asymmetric synthesis of this essential side chain.
Synthetic Workflow: The overall strategy involves the resolution of racemic DL-3-Phenylserine, followed by a series of protection, activation, and cyclization steps to form a β-lactam intermediate. This intermediate is then coupled with a protected baccatin III core to yield the final Paclitaxel analogue.
Caption: Synthetic workflow for Paclitaxel (Taxol®) from DL-3-Phenylserine.
Experimental Protocol: Synthesis of a β-Lactam Intermediate
This protocol is adapted from methodologies involving the cyclization of phenylserine derivatives, a key step in many Taxol side-chain syntheses.[2][4]
-
Protection of (2R,3S)-3-Phenylserine:
-
Dissolve (2R,3S)-3-Phenylserine methyl ester in dichloromethane (B109758) (DCM).
-
Add triethylamine (B128534) (2.2 eq.) and cool the solution to 0°C.
-
Slowly add benzoyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-benzoyl-(2R,3S)-3-phenylserine methyl ester.
-
-
Saponification:
-
Dissolve the N-benzoyl ester in a mixture of methanol (B129727) and water.
-
Add lithium hydroxide (B78521) (1.5 eq.) and stir at room temperature for 3 hours.
-
Acidify the mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free acid.
-
-
β-Lactam Formation:
-
Dissolve the resulting acid in tetrahydrofuran (B95107) (THF) and cool to -78°C.
-
Add triethylamine (2.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) and stir for 15 minutes.
-
Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (2.2 eq.) dropwise and stir for 1 hour at -78°C.
-
Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain the desired N-benzoyl-β-lactam.
-
Data Summary:
| Synthetic Route | Key Intermediate | Stereoselectivity/ee | Overall Yield | Reference |
| Ester enolate-imine cyclocondensation | 3-hydroxy-4-aryl-2-azetidinone | High | Excellent | [2] |
| (R)-proline-catalyzed addition of aldehydes to N-(phenylmethylene)benzamides | α-hydroxy-β-benzoylaminoaldehydes | 92-99% ee | Good | [5] |
| Coupling of chiral imine with ketene (B1206846) acetal | N-benzoyl-(2R,3S)-phenylisoserine methyl ester | High | Good | [6] |
Application 2: Synthesis of (-)-Bestatin
Background: Bestatin is a natural dipeptide mimetic that acts as a potent immunomodulator and an inhibitor of several aminopeptidases.[7][8] Its structure is N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine. The (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) core of Bestatin can be synthesized from D-phenylalanine or a resolved enantiomer of 3-phenylserine.
Synthetic Workflow: A common approach involves the diastereoselective synthesis of the AHPA core starting from a suitable precursor, followed by peptide coupling with an L-leucine ester and subsequent deprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semisynthesis of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of novel inhibitors of aminopeptidases. Synthesis of peptide-derived diamino thiols and sulfur replacement analogues of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of DL-3-Phenylserine Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of DL-3-Phenylserine hydrate (B1144303), a non-proteinogenic amino acid with applications in pharmaceutical research and development. The following protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and UV-Vis Spectrophotometry are designed to deliver accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation and Quantification
HPLC is a robust and widely used technique for the separation and quantification of individual components in a mixture. For DL-3-Phenylserine hydrate, which exists as a racemic mixture of diastereomers, chiral HPLC is the method of choice to separate and quantify the individual stereoisomers.
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the D-threo, L-threo, D-erythro, and L-erythro isomers of 3-Phenylserine.
Instrumentation and Consumables:
-
HPLC system with a UV detector
-
Chiral Column: Chirex 3126 (D)-penicillamine, 250 x 4.6 mm, 5 µm or TSK gel Enantio L1 column (0.46 by 25 cm)
-
Copper (II) Sulfate (CuSO₄), analytical grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Standard laboratory glassware and filtration apparatus (0.45 µm syringe filters)
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chirex 3126 (D)-penicillamine, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 75% 2 mM Copper (II) Sulfate solution in water : 25% Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 2 mM Copper (II) Sulfate solution by dissolving the appropriate amount of CuSO₄ in HPLC-grade water.
-
Mix 750 mL of the 2 mM CuSO₄ solution with 250 mL of HPLC-grade methanol.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and integrate the peaks corresponding to the different isomers of 3-Phenylserine based on the retention times obtained from the reference standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of each isomer against its concentration.
-
Determine the concentration of each isomer in the sample by interpolating its peak area from the calibration curve.
-
Data Presentation:
| Isomer | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |
| D-threo-3-Phenylserine | e.g., 8.5 | e.g., 123456 | Calculated Value |
| L-threo-3-Phenylserine | e.g., 9.8 | e.g., 124567 | Calculated Value |
| D-erythro-3-Phenylserine | e.g., 11.2 | e.g., 119876 | Calculated Value |
| L-erythro-3-Phenylserine | e.g., 12.5 | e.g., 120123 | Calculated Value |
Note: Retention times are illustrative and will vary depending on the specific system and column.
Experimental Workflow:
Caption: HPLC analysis workflow for this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.
Experimental Protocol: qNMR
Objective: To determine the absolute purity of a this compound sample.
Instrumentation and Consumables:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O with 0.1 M phosphate (B84403) buffer, pH 12)
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample (e.g., 10 mg) into a vial.
-
Accurately weigh a precise amount of the internal standard (e.g., 5 mg of Maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 1.0 mL of buffered D₂O).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the protons, which is crucial for accurate integration.
-
Use a 90° pulse angle.
-
-
Data Processing and Quantification:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and the signal of the internal standard (e.g., the vinyl protons of Maleic acid).
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation:
| Parameter | This compound | Internal Standard (Maleic Acid) |
| Mass (mg) | e.g., 10.05 | e.g., 5.02 |
| Molecular Weight ( g/mol ) | 199.21 | 116.07 |
| Signal Integral (I) | e.g., 5.00 (aromatic protons) | e.g., 2.00 (vinyl protons) |
| Number of Protons (N) | 5 | 2 |
| Purity of Standard (%) | - | 99.9% |
| Calculated Purity (%) | Calculated Value | - |
Logical Relationship for qNMR Calculation:
Caption: qNMR purity calculation logic.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for the quantification of this compound by measuring its absorbance in the UV region, attributable to its phenyl group. This method is simpler and faster than HPLC or NMR but is less specific and may be subject to interference from other UV-absorbing compounds.
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To determine the concentration of this compound in a solution.
Instrumentation and Consumables:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., 0.1 M HCl or HPLC-grade water)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to a range of concentrations (e.g., 10, 25, 50, 100, 150 µg/mL).
-
-
Determination of λmax:
-
Scan one of the standard solutions (e.g., 50 µg/mL) across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For phenylalanine derivatives, this is typically around 257 nm.
-
-
Calibration Curve:
-
Measure the absorbance of each calibration standard at the determined λmax using the solvent as a blank.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent.
-
Measure the absorbance of the sample solution at λmax.
-
-
Quantification:
-
Determine the concentration of this compound in the sample by interpolating its absorbance from the calibration curve.
-
Data Presentation:
| Concentration (µg/mL) | Absorbance at λmax (e.g., 257 nm) |
| 10 | e.g., 0.102 |
| 25 | e.g., 0.255 |
| 50 | e.g., 0.510 |
| 100 | e.g., 1.020 |
| 150 | e.g., 1.530 |
| Sample | e.g., 0.680 |
| Calculated Concentration (µg/mL) | Calculated Value |
Experimental Workflow:
Caption: UV-Vis spectrophotometry workflow.
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of DL-3-Phenylserine During Peptide Coupling
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenge of racemization when incorporating DL-3-Phenylserine into peptide sequences. Our goal is to equip you with the knowledge to ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis with 3-Phenylserine?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon (Cα) of an amino acid during a chemical reaction. In peptide synthesis, this means that a pure L- or D-enantiomer of 3-Phenylserine can be converted into a mixture of both L- and D-forms during the peptide coupling step. This is highly undesirable as the biological activity of a peptide is strictly dependent on its specific three-dimensional structure, which is determined by the chirality of its constituent amino acids.
Q2: What is the primary mechanism that causes racemization during the coupling of 3-Phenylserine?
A2: The most prevalent mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The activated carboxyl group of the N-protected 3-Phenylserine can cyclize to form this planar and achiral intermediate. The proton at the Cα in the oxazolone (B7731731) is acidic and can be easily removed by a base, leading to a loss of the original stereochemistry. Subsequent attack by the amine component of the next amino acid can occur from either face of the oxazolone ring, resulting in both the desired and the undesired diastereomer in the peptide sequence.[1] A less common pathway is direct enolization, where a base directly abstracts the Cα proton of the activated amino acid.
Q3: Why is 3-Phenylserine, a β-hydroxy amino acid, susceptible to racemization?
A3: Like other β-hydroxy amino acids such as serine and threonine, 3-Phenylserine is prone to racemization.[2][3] The presence of the electron-withdrawing phenyl group can contribute to the acidity of the Cα proton, making it more susceptible to abstraction, especially under basic conditions used during coupling. While the β-hydroxyl group itself doesn't directly participate in the common oxazolone mechanism, the overall electronic environment of the molecule influences its propensity for racemization.
Q4: How can I detect and quantify racemization in my peptide containing 3-Phenylserine?
A4: Several analytical techniques can be employed to determine the extent of racemization:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method to separate and quantify the diastereomeric peptides formed. The crude peptide mixture is analyzed on a chiral column.
-
Gas Chromatography (GC) on a Chiral Stationary Phase: The peptide is first hydrolyzed to its constituent amino acids, which are then derivatized to be volatile and analyzed by GC.
-
Marfey's Method: This involves hydrolyzing the peptide, followed by derivatization of the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). The resulting diastereomers can be separated and quantified by reverse-phase HPLC.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High degree of racemization detected in the final peptide. | Inappropriate Coupling Reagent: Carbodiimide reagents (e.g., DCC, DIC) used without additives are known to cause significant racemization. | Switch to a low-racemization coupling reagent. Onium salt reagents like HBTU, HATU, HCTU, or COMU are generally preferred.[1] Phosphonium salts like PyBOP are also effective. If using a carbodiimide, always include a racemization-suppressing additive like HOBt, HOAt, or Oxyma.[2][4] |
| Strong or Excess Base: The presence of a strong, non-hindered base (e.g., triethylamine, TEA) or an excess of any base can promote the abstraction of the α-proton, leading to racemization. | Use a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are better choices than DIPEA or TEA.[4] Use the minimum amount of base necessary for the reaction to proceed. | |
| Prolonged Activation Time: Allowing the 3-Phenylserine to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization. | Perform pre-activation for a minimal amount of time. Ideally, activate the amino acid and add it to the coupling reaction immediately. | |
| High Reaction Temperature: Elevated temperatures can accelerate the rate of racemization. | Perform the coupling at room temperature or below. For particularly sensitive couplings, cooling the reaction to 0°C may be beneficial. | |
| Polar Aprotic Solvents: Solvents like DMF and NMP, while common in peptide synthesis, can in some cases promote racemization. | Consider solvent choice carefully. While solvent effects can be complex, for problematic couplings, exploring less polar solvent systems, if compatible with solubility, might be an option. | |
| Incomplete coupling of 3-Phenylserine. | Steric Hindrance: The bulky phenyl group of 3-Phenylserine can sometimes lead to slower coupling kinetics. | Increase the coupling time or perform a double coupling. Use a more powerful coupling reagent like HATU or COMU. |
| Aggregation of the growing peptide chain. | Incorporate strategies to disrupt aggregation. This can include using solvents like NMP, adding chaotropic salts, or performing the synthesis at a slightly elevated temperature (while monitoring for racemization). |
Data on Racemization Control
| Coupling Reagent Class | Additive | Relative Racemization Risk | Notes |
| Carbodiimides (DCC, DIC) | None | High | Not recommended for racemization-prone amino acids without an additive. |
| Carbodiimides (DCC, DIC) | HOBt | Low-Medium | A classic combination that significantly reduces racemization. |
| Carbodiimides (DCC, DIC) | HOAt, Oxyma | Low | Generally more effective at suppressing racemization than HOBt.[4] |
| Onium (Aminium/Uronium) Salts (HBTU, TBTU) | HOBt (internal) | Low | Widely used and generally provide good results with low racemization. |
| Onium (Aminium/Uronium) Salts (HATU) | HOAt (internal) | Very Low | Highly efficient and excellent for suppressing racemization, especially for hindered couplings. |
| Onium (Aminium/Uronium) Salts (COMU) | Oxyma (internal) | Very Low | A third-generation coupling reagent with high efficiency and low racemization potential. |
| Phosphonium Salts (PyBOP, PyAOP) | HOBt/HOAt (internal) | Low | Effective reagents with a good track record of minimizing racemization. |
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for Fmoc-DL-3-Phenylserine to Minimize Racemization
This protocol is based on standard solid-phase peptide synthesis (SPPS) procedures and incorporates best practices for minimizing racemization.
1. Resin Preparation:
- Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
- If starting with an unloaded resin, perform the loading of the first amino acid.
2. Fmoc-Deprotection:
- Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
- Drain the solution.
- Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
- Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Fmoc-DL-3-Phenylserine:
- In a separate vessel, dissolve Fmoc-DL-3-Phenylserine (3-5 equivalents relative to the resin loading) and a coupling reagent/additive combination from the "low" or "very low" risk categories in the table above (e.g., HATU, 2.9 equivalents).
- Add a minimal amount of DMF to achieve dissolution.
- Add a sterically hindered base such as 2,4,6-collidine or N-methylmorpholine (NMM) (6 equivalents).
- Allow for a brief pre-activation period (1-2 minutes).
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture at room temperature for 1-2 hours.
- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.
4. Washing:
- After complete coupling, wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times) to prepare for the next deprotection step.
Protocol 2: Quantification of Racemization using Marfey's Method
This protocol provides a reliable method to determine the enantiomeric purity of the 3-Phenylserine in your synthesized peptide.[1]
1. Peptide Hydrolysis:
- Place a small amount of the purified peptide (approx. 0.5-1 mg) in a hydrolysis tube.
- Add 1 mL of 6 M HCl.
- Seal the tube under vacuum and heat at 110°C for 24 hours.
- After hydrolysis, cool the tube and evaporate the HCl to dryness.
2. Derivatization with Marfey's Reagent:
- Dissolve the dried amino acid residue in 100 µL of 1 M NaHCO₃.
- Add 200 µL of a 1% (w/v) solution of Marfey's reagent (L-FDAA) in acetone.
- Incubate the mixture at 40°C for 1 hour, with occasional vortexing.
- Cool the reaction to room temperature and neutralize by adding 20 µL of 2 M HCl.
- Evaporate the solvent to dryness.
3. Sample Preparation and HPLC Analysis:
- Dissolve the derivatized residue in 500 µL of methanol (B129727) or a suitable mobile phase.
- Filter the sample through a 0.45 µm syringe filter.
- Analyze the sample by reverse-phase HPLC using a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).
- Monitor the elution at 340 nm.
- Compare the retention times of the derivatized amino acids from your peptide with those of derivatized L- and D-3-Phenylserine standards to determine the percentage of racemization.
Visualizing the Racemization Pathway and Prevention Strategy
Mechanism of Racemization via Oxazolone Formation
Caption: The primary pathway for racemization involves the formation of an achiral oxazolone intermediate.
Decision Workflow for Minimizing Racemizationdot
// Nodes Start [label="Start: Coupling\nDL-3-Phenylserine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Reagent [label="Is a carbodiimide\n(DCC, DIC) being used?", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Additive [label="Add Additive:\nHOAt or Oxyma", fillcolor="#F1F3F4", fontcolor="#202124"]; Use_Onium [label="Use Onium Salt:\nHATU or COMU", fillcolor="#34A853", fontcolor="#FFFFFF"]; Select_Base [label="Select Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Base [label="Is base DIPEA or TEA?", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Hindered_Base [label="Use Weaker/Hindered Base:\nNMM or Collidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proceed_Coupling [label="Proceed with Coupling\nat Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Racemization [label="Analyze for Racemization\n(e.g., Chiral HPLC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Racemization [label="Is racemization > acceptable level?", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="Further Optimization:\n- Lower Temperature (0°C)\n- Check pre-activation time", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Desired Stereopurity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Reagent; Check_Reagent -> Add_Additive [label="Yes"]; Check_Reagent -> Use_Onium [label="No"]; Add_Additive -> Select_Base; Use_Onium -> Select_Base; Select_Base -> Check_Base; Check_Base -> Use_Hindered_Base [label="Yes"]; Check_Base -> Proceed_Coupling [label="No"]; Use_Hindered_Base -> Proceed_Coupling; Proceed_Coupling -> Analyze_Racemization; Analyze_Racemization -> Check_Racemization; Check_Racemization -> Optimize [label="Yes"]; Check_Racemization -> End [label="No"]; Optimize -> Start [label="Re-run Coupling"]; }
References
DL-3-Phenylserine hydrate solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with DL-3-Phenylserine hydrate (B1144303) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of DL-3-Phenylserine hydrate in water?
A1: The reported solubility of this compound in water is approximately 5.83 mg/mL (29.27 mM).[1] It is important to note that achieving this concentration may require sonication to facilitate dissolution.[1]
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is significantly dependent on pH due to its amphoteric nature, possessing both an acidic carboxylic acid group and a basic amino group. The predicted pKa values for these groups are approximately 2.16 (strongest acidic) and 8.88 (strongest basic).
-
At low pH (well below pKa1 ~2.16): The amino group is protonated (-NH3+) and the carboxylic acid group is also protonated (-COOH), resulting in a net positive charge. Solubility in acidic buffers may be enhanced.
-
Near the isoelectric point (pI): The molecule exists predominantly as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-), resulting in a net neutral charge. Solubility is typically at its minimum at or near the pI.
-
At high pH (well above pKa2 ~8.88): The amino group is deprotonated (-NH2) and the carboxylic acid group is also deprotonated (-COO-), resulting in a net negative charge. Solubility in basic buffers is generally increased.
Q3: I am observing precipitation when trying to dissolve this compound in my buffer. What are the common causes?
A3: Precipitation can occur for several reasons:
-
Concentration Limit: You may be exceeding the solubility limit of the compound in your specific buffer system and conditions (e.g., temperature, pH).
-
pH of the Buffer: If the pH of your buffer is close to the isoelectric point (pI) of this compound, its solubility will be at its lowest.
-
Salting Out: High salt concentrations in your buffer can decrease the solubility of the compound by competing for water molecules needed for solvation.
-
Temperature: Solubility of most solids, including this compound, is temperature-dependent. Dissolving the compound at a lower temperature may reduce its solubility.
-
Improper Dissolution Technique: Adding the entire amount of powder to the buffer at once without sufficient agitation can lead to clumping and incomplete dissolution.
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: While there is limited specific data on the use of co-solvents for this compound, it is a common strategy for poorly soluble compounds. Organic co-solvents like DMSO, ethanol, or PEG300 can be used to prepare a concentrated stock solution, which is then diluted into the aqueous buffer. However, it is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to avoid affecting your experiment and to prevent the compound from precipitating out of the aqueous solution.
Troubleshooting Guide
Issue 1: this compound Powder is Not Dissolving or Dissolving Very Slowly
| Possible Cause | Suggested Solution |
| Insufficient Agitation | Vortex or stir the solution vigorously. For difficult-to-dissolve amounts, sonication is recommended.[1] |
| Low Temperature | Gently warm the solution to 37°C. Be cautious, as prolonged heating can degrade the compound. |
| Concentration Exceeds Solubility | Try preparing a more dilute solution. Check if the intended concentration is achievable based on available solubility data. |
Issue 2: Precipitate Forms After Initially Dissolving
| Possible Cause | Suggested Solution |
| pH is Near the Isoelectric Point (pI) | Adjust the pH of the buffer away from the pI. For this compound, this means making the buffer more acidic (pH < 4) or more basic (pH > 7). |
| "Salting Out" Effect | If using a high-concentration salt buffer (e.g., PBS at >1X), consider diluting the buffer or using a buffer with a lower salt content. |
| Solvent Change from Stock Solution | When diluting a concentrated stock in an organic co-solvent, add the stock solution dropwise to the vortexing aqueous buffer to ensure rapid and even dispersion. |
Data Presentation
Table 1: Physicochemical Properties of DL-3-Phenylserine
| Property | Value | Source |
| Molecular Weight | 181.19 g/mol (anhydrous) | PubChem |
| Water Solubility | 11.1 g/L (predicted) | FooDB |
| Experimental Water Solubility | 5.83 mg/mL (requires sonication) | MedChemExpress[1] |
| pKa (Strongest Acidic) | ~2.16 (predicted) | ChemAxon via FooDB |
| pKa (Strongest Basic) | ~8.88 (predicted) | ChemAxon via FooDB |
| logP | -1.8 (predicted) | ALOGPS via FooDB |
Experimental Protocols
Protocol 1: Preparation of a Saturated Solution of this compound in an Aqueous Buffer
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), TRIS, HEPES) at a defined pH
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Centrifuge capable of >10,000 x g
-
Calibrated pH meter
-
Analytical balance
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Add an excess amount of this compound powder to a microcentrifuge tube (e.g., 10-20 mg into 1 mL of buffer).
-
Add 1 mL of the desired aqueous buffer to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 15-30 minutes. Monitor the temperature to avoid excessive heating.
-
Allow the suspension to equilibrate at a constant temperature (e.g., room temperature or 37°C) for at least 24 hours with continuous gentle agitation to ensure saturation.
-
After equilibration, centrifuge the suspension at >10,000 x g for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same buffer to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at an appropriate wavelength or HPLC).
-
Calculate the solubility in mg/mL or mM.
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Relationship between pH and the ionization state of DL-3-Phenylserine.
References
Common side reactions with DL-3-Phenylserine hydrate in peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of DL-3-Phenylserine hydrate (B1144303) in peptide synthesis. The following information is designed to help you anticipate and address common side reactions and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when incorporating DL-3-Phenylserine hydrate into a peptide sequence?
A1: Due to its β-hydroxyl group, DL-3-Phenylserine is susceptible to two primary side reactions during peptide synthesis: epimerization at the α-carbon and dehydration of the β-hydroxyl group to form a dehydroamino acid residue. The use of a racemic mixture (DL-3-Phenylserine) inherently introduces diastereomeric peptides, and epimerization can further complicate the stereochemical outcome.
Q2: What is epimerization and why is it a concern with DL-3-Phenylserine?
A2: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters.[1] In peptide synthesis, this typically occurs at the α-carbon of the amino acid being activated for coupling.[1] For DL-3-Phenylserine, which already exists as a mixture of enantiomers, epimerization can alter the ratio of diastereomers in the final peptide, potentially affecting its biological activity and making purification challenging due to the similar physical properties of the resulting diastereomers.[1]
Q3: What is dehydration in the context of Phenylserine, and what are its consequences?
A3: Dehydration is the elimination of a water molecule from the β-hydroxyl group of the Phenylserine residue, leading to the formation of a dehydro-β-phenylalanine residue within the peptide chain. This side reaction introduces an unsaturated, achiral residue, which can alter the peptide's conformation, solubility, and biological function.
Q4: Which factors can influence the extent of these side reactions?
A4: Several factors can influence the occurrence and extent of epimerization and dehydration:
-
Coupling Reagents: Highly reactive coupling reagents can increase the risk of epimerization.
-
Activation Time: Prolonged activation of the carboxylic acid can lead to increased epimerization.
-
Base: The type and concentration of the base used during coupling and deprotection steps can significantly impact side reactions.
-
Temperature: Higher temperatures can accelerate both desired coupling and undesired side reactions.
-
Solvent: The polarity of the solvent can influence reaction rates and the stability of reactive intermediates.
Troubleshooting Guide
This guide provides structured advice for troubleshooting common issues encountered when using this compound in peptide synthesis.
Issue 1: Poor Coupling Efficiency
Symptoms:
-
Positive ninhydrin (B49086) test after coupling.[2]
-
Low yield of the desired peptide.
-
Presence of deletion sequences in the final product identified by mass spectrometry.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Steric Hindrance | The bulky phenyl group of Phenylserine can sterically hinder the coupling reaction. |
| * Double Coupling: Perform the coupling step twice to ensure complete reaction. | |
| * Increase Equivalents: Use a higher excess (3-5 equivalents) of the activated this compound and coupling reagents. | |
| * Change Coupling Reagent: Switch to a more efficient coupling reagent such as HATU, HCTU, or COMU.[2] | |
| Peptide Aggregation | The growing peptide chain may aggregate on the solid support, limiting reagent access. |
| * Change Solvent: Switch from DMF to NMP or use a solvent mixture (e.g., DMF/DCM) to improve solvation.[3] | |
| * Incorporate Chaotropic Salts: Add chaotropic salts like LiCl to the coupling reaction to disrupt secondary structures.[3] |
Issue 2: Presence of Diastereomeric Impurities (Epimerization)
Symptoms:
-
Broad or multiple peaks for the target peptide in HPLC analysis.
-
Difficulty in purifying the final peptide to a single stereoisomer.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Over-activation of the Amino Acid | The activated carboxylic acid is prone to racemization via oxazolone (B7731731) formation. |
| * Use Racemization Suppressing Additives: Always include additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) in your coupling cocktail.[4] | |
| * Minimize Pre-activation Time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. | |
| Strong Base | The use of strong, non-sterically hindered bases can promote epimerization. |
| * Use a Weaker or Sterically Hindered Base: Consider using N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, although this may require longer coupling times. |
Issue 3: Presence of Dehydration Byproducts
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to the desired peptide mass minus 18 Da (the mass of water).[5]
-
Changes in the UV-Vis spectrum of the purified peptide.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Certain Coupling Reagents | Carbodiimide-based reagents (e.g., DCC, DIC) can sometimes promote dehydration. |
| * Avoid Carbodiimides without Additives: If using carbodiimides, ensure the presence of HOBt or OxymaPure. | |
| * Use Phosphonium or Uronium-based Reagents: Reagents like PyBOP, HBTU, or HATU are generally less prone to causing dehydration. | |
| Acidic Conditions during Cleavage | Strong acids used for cleavage from the resin can sometimes induce dehydration. |
| * Optimize Cleavage Cocktail: Use a well-established cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane, water). |
Quantitative Data on Side Reactions
While specific quantitative data for this compound is limited in the literature, data from analogous β-hydroxy amino acids like Serine and Threonine can provide valuable insights. The extent of side reactions is highly dependent on the specific sequence, coupling conditions, and solid support used.
Table 1: Influence of Coupling Reagents on Epimerization of a Model Peptide
| Coupling Reagent/Additive | Base | Solvent | % Epimerization (Model Serine Peptide) |
| DIC/OxymaPure | DIPEA | DMF | Low |
| HBTU | DIPEA | DMF | Moderate |
| HATU | DIPEA | DMF | Low |
| COMU® | DIPEA | DMF | Low |
Data adapted from a study on a challenging peptide sequence and is intended for comparative purposes.[4]
Experimental Protocols
Protocol 1: Minimized Epimerization Coupling of Fmoc-DL-3-Phenylserine-OH
Objective: To incorporate Fmoc-DL-3-Phenylserine-OH into a growing peptide chain on a solid support while minimizing epimerization.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-DL-3-Phenylserine-OH (3 eq.)
-
HATU (2.9 eq.)
-
HOAt (3 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
Procedure:
-
Fmoc-Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-DL-3-Phenylserine-OH, HATU, and HOAt in DMF. Add DIPEA to the solution and allow to pre-activate for no more than 2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines.[2] If the test is positive, indicating incomplete coupling, repeat the coupling step (double coupling).
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (5 times) and DCM (3 times).
Protocol 2: Analytical Method for Detecting Side Products
Objective: To analyze the crude peptide product for the presence of epimers and dehydrated byproducts using RP-HPLC and Mass Spectrometry.
Materials:
-
Crude peptide cleaved from the resin
-
Water (HPLC grade) with 0.1% Trifluoroacetic acid (TFA) (Mobile Phase A)
-
Acetonitrile (HPLC grade) with 0.1% TFA (Mobile Phase B)
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Run a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to an electrospray ionization mass spectrometer (ESI-MS).
-
Analyze the mass spectra of the eluting peaks to identify the desired product, potential diastereomers (same mass), and dehydrated byproducts (mass -18 Da).
-
For epimer analysis, chiral HPLC or GC-MS of the hydrolyzed peptide may be necessary for definitive quantification.
-
Visualizations
Caption: Common side reaction pathways for this compound.
References
Stability of DL-3-Phenylserine hydrate under different pH conditions
Welcome to the technical support center for DL-3-Phenylserine Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various pH conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound, like many amino acid derivatives, can be susceptible to degradation in aqueous solutions, with the rate and extent of degradation being highly dependent on the pH of the medium. Generally, neutral pH conditions (around 6-8) are expected to provide the best stability. Extreme acidic or alkaline conditions can lead to hydrolysis and other degradation reactions.
Q2: What are the likely degradation pathways for this compound under pH stress?
Based on the structure of this compound, potential degradation pathways under forced acidic or basic conditions may include:
-
Hydrolysis: Cleavage of the amino acid structure.
-
Dehydration: Loss of a water molecule.
-
Decarboxylation: Removal of the carboxyl group.
-
Racemization: Interconversion between D and L isomers.
Identifying the specific degradation products requires analytical techniques such as HPLC-MS.
Q3: How can I monitor the stability of my this compound samples?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound and separate it from its potential degradation products.[1] This allows for the quantification of the parent compound and the detection of any new peaks that correspond to degradants.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of the compound at all pH values. | The experimental temperature may be too high, accelerating degradation across all conditions. | Reduce the temperature of the stability study. Forced degradation studies are often performed at elevated temperatures (e.g., 40-60°C), but if degradation is too rapid, a lower temperature should be used. |
| Inconsistent results between replicate samples. | This could be due to variability in buffer preparation, inaccurate pH measurement, or inconsistent sample handling. | Ensure buffers are prepared accurately and the pH is verified with a calibrated pH meter. Use precise pipetting techniques and ensure uniform storage conditions for all samples. |
| Poor separation of the parent peak from degradation peaks in HPLC. | The HPLC method is not optimized to be "stability-indicating." | Method development is required. Adjust the mobile phase composition, gradient, column type, and/or pH of the mobile phase to achieve adequate resolution between this compound and its degradation products. |
| Appearance of unexpected peaks in the chromatogram. | These could be artifacts from the buffer, solvent, or interaction with container materials. | Run blank samples (buffer and solvent without the active ingredient) to identify any extraneous peaks. Ensure high-purity solvents and reagents are used. |
Data Presentation: Stability of this compound
The following table summarizes illustrative data from a forced degradation study on this compound under different pH conditions at 40°C for 7 days.
| pH Condition | Initial Assay (%) | Assay after 7 days (%) | Total Degradation (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl (pH ~1) | 100 | 85.2 | 14.8 | 9.3 | 5.5 |
| pH 4.0 Buffer | 100 | 98.1 | 1.9 | 1.1 | 0.8 |
| pH 7.0 Buffer | 100 | 99.5 | 0.5 | < 0.5 | < 0.5 |
| pH 9.0 Buffer | 100 | 96.8 | 3.2 | 2.1 | 1.1 |
| 0.1 M NaOH (pH ~13) | 100 | 78.4 | 21.6 | 12.5 | 9.1 |
Note: This data is for illustrative purposes to demonstrate expected trends and should not be considered as experimentally verified results.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study of this compound under acidic and basic conditions.
1. Materials:
- This compound
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- Phosphate (B84403) or citrate (B86180) buffers (for intermediate pH values)
- High-purity water
- HPLC-grade acetonitrile (B52724) and methanol
- Class A volumetric flasks and pipettes
- Calibrated pH meter
- HPLC system with UV or DAD detector
2. Stock Solution Preparation:
- Accurately weigh and dissolve a known amount of this compound in high-purity water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
3. Sample Preparation for Stress Conditions:
- Acidic Condition: To a volumetric flask, add an aliquot of the stock solution and make up the volume with 0.1 M HCl.
- Basic Condition: To a volumetric flask, add an aliquot of the stock solution and make up the volume with 0.1 M NaOH.
- Neutral and Intermediate pH: Prepare samples in appropriate buffers (e.g., pH 4, 7, 9).
- Control Sample: Prepare a sample in high-purity water.
4. Stressing of Samples:
- Incubate all samples at a controlled temperature (e.g., 40°C or 60°C).
- Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours, and 7 days).
- Neutralize the acidic and basic samples before HPLC analysis to prevent damage to the column.
5. HPLC Analysis:
- Analyze the samples using a validated stability-indicating HPLC method. An example of a starting method could be a C18 column with a gradient elution of a phosphate buffer and acetonitrile.
- Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
6. Data Analysis:
- Calculate the percentage of remaining this compound and the percentage of each degradation product at each time point.
- Summarize the data in a table for comparison.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
References
Technical Support Center: Synthesis and Purification of DL-3-Phenylserine Hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of DL-3-Phenylserine hydrate (B1144303).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of DL-3-Phenylserine hydrate, providing potential causes and recommended solutions.
Synthesis Phase: Erlenmeyer-Plöchl Reaction
The synthesis of DL-3-Phenylserine often proceeds via the Erlenmeyer-Plöchl reaction, which involves the condensation of N-acylglycine with an aldehyde to form an azlactone (oxazolone), followed by hydrolysis.
Q1: My reaction yield is low. What are the possible causes and solutions?
A1: Low yields in the Erlenmeyer-Plöchl synthesis can stem from several factors. Incomplete reaction, side reactions, or suboptimal reaction conditions are common culprits.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure all reactants are of high purity and are added in the correct stoichiometric ratios. Verify the reaction temperature and time are optimal for azlactone formation. |
| Side Reactions | The azlactone intermediate is susceptible to side reactions. Ensure the reaction is performed under anhydrous conditions until the hydrolysis step to minimize premature ring opening. |
| Suboptimal pH | The pH for the final hydrolysis of the azlactone is crucial. Adjust the pH carefully to ensure complete conversion to DL-3-Phenylserine without promoting degradation. |
Q2: I am observing unexpected byproducts in my crude product. What are they and how can I minimize them?
A2: Common byproducts include unreacted starting materials and derivatives from the azlactone intermediate.
| Byproduct | Formation | Minimization Strategy |
| Unreacted Hippuric Acid | Incomplete reaction with benzaldehyde (B42025). | Use a slight excess of benzaldehyde and ensure adequate reaction time and temperature. |
| Unreacted Benzaldehyde | Incomplete reaction with hippuric acid. | Can be removed during the workup and purification stages. |
| Azlactone Intermediate | Incomplete hydrolysis. | Ensure sufficient time and appropriate pH for the hydrolysis step. The hydrolysis of (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one is a key step.[1] |
| α-acylamino cinnamic acid derivatives | Formed from the hydrolysis of the azlactone. | These are intermediates and should be fully hydrolyzed to the final product with appropriate reaction conditions. |
Purification Phase: Byproduct Removal and Crystallization
The primary challenge in purifying DL-3-Phenylserine is the removal of reaction byproducts and the separation of its diastereomers (threo and erythro forms).
Q3: How can I effectively remove the diastereomers of DL-3-Phenylserine?
A3: Fractional crystallization is the most common and effective method for separating the threo and erythro diastereomers due to their different solubilities in specific solvents.
Troubleshooting Diastereomer Separation by Fractional Crystallization:
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Incorrect solvent system or cooling rate. | Experiment with different solvent systems (e.g., water, ethanol-water mixtures). Employ slow cooling to allow for selective crystallization of one diastereomer. |
| Low Recovery of Desired Isomer | The desired isomer remains in the mother liquor. | Concentrate the mother liquor and perform a second crystallization. The purity of each crop should be checked. |
| Crystals are an inseparable mix | Co-crystallization of both diastereomers. | Adjust the solvent polarity or try a different solvent entirely to enhance the solubility difference between the diastereomers. |
Q4: My crystallization of this compound is not working well. What can I do?
A4: Crystallization issues can range from failure to form crystals to the formation of oils or amorphous solids.
General Crystallization Troubleshooting:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not supersaturated.- Incorrect solvent. | - Concentrate the solution by slow evaporation.- Introduce a seed crystal.- Gently scratch the inside of the flask with a glass rod. |
| "Oiling out" | - Supersaturation is too high.- Crystallization temperature is too high. | - Re-heat the solution and add more solvent.- Cool the solution more slowly.- Try a solvent with a lower boiling point. |
| Formation of fine powder | - Crystallization is too rapid. | - Reduce the degree of supersaturation.- Use a slower cooling rate. |
Experimental Protocols
Protocol 1: Fractional Crystallization for Diastereomer Separation
This protocol provides a general guideline for the separation of threo and erythro diastereomers of DL-3-Phenylserine.
-
Dissolution: Dissolve the crude DL-3-Phenylserine mixture in a minimal amount of hot solvent (e.g., deionized water or an ethanol/water mixture).
-
Slow Cooling: Allow the solution to cool slowly to room temperature. The less soluble diastereomer should start to crystallize.
-
First Crop Collection: Collect the first crop of crystals by filtration. Wash the crystals with a small amount of cold solvent.
-
Mother Liquor Concentration: Concentrate the mother liquor by evaporating a portion of the solvent.
-
Second Crop Crystallization: Allow the concentrated mother liquor to cool and crystallize to obtain a second crop, which will be enriched in the more soluble diastereomer.
-
Purity Analysis: Analyze the purity of each crop using a suitable analytical method like HPLC to determine the diastereomeric ratio.
-
Recrystallization: Recrystallize the desired fraction until the desired purity is achieved.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method can be used to determine the purity and the diastereomeric ratio of DL-3-Phenylserine.
-
Column: A chiral stationary phase column is often used for enantiomeric separation, while a standard reverse-phase column (e.g., C18) can be used for diastereomer separation, sometimes after derivatization.
-
Mobile Phase: A typical mobile phase for reverse-phase separation could be a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier like acetonitrile (B52724) or methanol. The exact composition may need to be optimized.
-
Detection: UV detection at a suitable wavelength (e.g., around 210 nm) is commonly employed.
-
Derivatization: For enhanced separation and detection, pre-column derivatization with reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be used to form diastereomeric derivatives that are easily separable on a standard C18 column.
Quantitative Data Summary (Illustrative)
The following table provides illustrative data on the effectiveness of purification methods. Actual results will vary based on experimental conditions.
| Purification Step | Purity Before Step (Diastereomeric Ratio Threo:Erythro) | Purity After Step (Diastereomeric Ratio Threo:Erythro) | Yield (%) |
| First Crystallization (Water) | 50:50 | 85:15 | 60 |
| Second Crystallization (Water) | 85:15 | 98:2 | 80 |
| Chromatography (Silica Gel) | 50:50 | >99:1 | 45 |
Visual Diagrams
Erlenmeyer-Plöchl Synthesis Workflow
Caption: Workflow of the Erlenmeyer-Plöchl synthesis for DL-3-Phenylserine.
Purification and Byproduct Removal Logic
Caption: Logical workflow for the purification and analysis of DL-3-Phenylserine.
References
Technical Support Center: Optimizing Peptide Yields with DL-3-Phenylserine Hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and purity of peptides containing the non-canonical amino acid, DL-3-Phenylserine hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating DL-3-Phenylserine hydrate into a peptide sequence?
A1: The primary challenges stem from the stereochemistry and structural properties of this compound:
-
Steric Hindrance: The bulky phenyl group in close proximity to the reactive carboxyl and amino groups can impede coupling efficiency, leading to lower yields and deletion sequences.[1]
-
Racemic Mixture: Using a DL-mixture results in the synthesis of diastereomeric peptides. These diastereomers can be difficult to separate during purification, potentially reducing the yield of the desired single isomer.[2]
-
Potential Side Reactions: The hydroxyl group on the β-carbon can be a site for side reactions such as O-acylation if not properly managed during synthesis.[3]
-
Solubility: The solubility of the protected amino acid, Fmoc-DL-3-Phenylserine-OH, in standard solid-phase peptide synthesis (SPPS) solvents like DMF may be limited, affecting reaction kinetics.[4][5]
-
Hydrate Form: While generally not a major issue, the presence of water of hydration could potentially influence the efficiency of activation and coupling reactions, which are sensitive to moisture.
Q2: How does using a DL-racemic mixture of 3-Phenylserine affect the synthesis and final yield?
A2: Incorporating a racemic mixture of DL-3-Phenylserine will lead to the formation of two diastereomeric peptides for each incorporation site. This has two main consequences:
-
Complex Purification: The resulting crude peptide will be a mixture of diastereomers, which may have very similar retention times in reverse-phase HPLC, making separation challenging and potentially leading to co-elution and lower isolated yields of the pure target stereoisomer.
-
Reduced Yield of Target Isomer: The theoretical maximum yield of a specific target diastereomer is immediately reduced by at least 50% for each DL-3-Phenylserine residue incorporated.
Q3: What are the recommended coupling reagents for incorporating this compound?
A3: Due to the steric hindrance of 3-Phenylserine, robust coupling reagents are recommended. The choice of coupling reagent can significantly impact the coupling efficiency and minimize side reactions.[6]
-
Uronium/Aminium-based Reagents: Reagents like HBTU, HATU, and HCTU are highly effective for coupling sterically hindered amino acids.[1][7] They react quickly and can help minimize racemization when used with an additive like HOBt or Oxyma.[7]
-
Phosphonium-based Reagents: PyBOP and PyAOP are also excellent choices, particularly for difficult couplings.[1]
-
Carbodiimides with Additives: A combination of DIC with HOBt or Oxyma is a classic and effective method. The use of additives is crucial to suppress racemization.[1][6]
Q4: Should the hydroxyl group of DL-3-Phenylserine be protected during synthesis?
A4: For many standard Fmoc-SPPS protocols, protection of the serine hydroxyl group with a tert-butyl (tBu) group is a common strategy to prevent side reactions such as O-acylation.[8] However, for shorter peptides or under carefully controlled coupling conditions, it is sometimes possible to proceed without hydroxyl protection. If you observe side products with an unexpected mass increase corresponding to the addition of an amino acid to the side chain, hydroxyl protection is strongly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Crude Peptide Yield | Incomplete coupling of DL-3-Phenylserine. | • Double Couple: Perform a second coupling step with a fresh solution of activated amino acid. • Extend Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight. • Increase Reagent Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 4-5 equivalents). |
| Peptide aggregation on the resin. | • Change Solvent System: Use a solvent mixture known to disrupt secondary structures, such as NMP or a cocktail containing DMSO.[5] • Incorporate a Pseudoproline Dipeptide: If the sequence allows, using a pseudoproline dipeptide can disrupt aggregation.[8] | |
| Presence of Deletion Sequences | Inefficient coupling at the DL-3-Phenylserine residue. | • Optimize Coupling Reagent: Switch to a more powerful coupling reagent like HATU or PyAOP.[7] • Monitor Coupling Completion: Use a Kaiser test to confirm the completion of the coupling reaction before proceeding to the next deprotection step.[9] |
| Difficult Purification (Multiple Peaks) | Formation of diastereomers from the DL-racemic mixture. | • Optimize HPLC Gradient: Use a shallower gradient during RP-HPLC purification to improve the separation of diastereomers. • Consider Chiral Chromatography: For analytical or small-scale separations, chiral chromatography may be necessary. |
| Side reactions such as O-acylation. | • Protect the Hydroxyl Group: Use Fmoc-DL-3-Phenylserine(tBu)-OH for the synthesis. • Use Additives: Ensure additives like HOBt or Oxyma are used with carbodiimide (B86325) coupling reagents to minimize side reactions.[1][6] | |
| Racemization of the preceding amino acid. | • Use Racemization-Suppressing Additives: Incorporate HOBt or Oxyma into your coupling protocol.[6] • Control Base Concentration: Avoid excessive use of base during coupling. |
Quantitative Data Summary
The following table summarizes typical coupling efficiencies for sterically hindered amino acids, which can serve as an estimate for this compound. Actual yields will be sequence-dependent.
| Coupling Reagent Combination | Additive | Typical Coupling Efficiency for Hindered Residues |
| HBTU / DIPEA | HOBt | >95% |
| HATU / DIPEA | HOAt | >98% |
| DIC | HOBt | >90% |
| PyBOP / DIPEA | N/A | >97% |
Data is generalized from literature on sterically hindered amino acids and may vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-DL-3-Phenylserine-OH
This protocol outlines the manual solid-phase synthesis steps for incorporating Fmoc-DL-3-Phenylserine-OH using HBTU as the coupling reagent.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.[9]
-
Wash the resin thoroughly with DMF (5-7 times).[9]
-
-
Activation of Fmoc-DL-3-Phenylserine-OH:
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature. For difficult couplings, this time can be extended to 4 hours or a double coupling can be performed.[9]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and then with DCM (2-3 times) to remove any unreacted reagents and byproducts.[9]
-
-
Confirmation of Coupling (Optional):
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a successful coupling.[9]
-
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide by preparative RP-HPLC.[9]
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of Peptides Containing this compound.
Caption: Troubleshooting Logic for Low Yield in Peptides with this compound.
References
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 4. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peak Broadening of Phenylserine Derivatives in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak broadening of phenylserine (B13813050) derivatives in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak broadening for all peaks in a chromatogram?
When all peaks in a chromatogram are broad, the issue is likely related to the HPLC system itself, rather than a specific interaction with your analyte. Common causes include:
-
Extra-column dead volume: Excessive tubing length or gaps between fittings can cause the sample to diffuse before reaching the detector.[1]
-
Column degradation: The column may be contaminated, or the stationary phase may have degraded over time.[1]
-
Incorrect flow rate: A flow rate that is too slow can lead to peak broadening due to longitudinal diffusion.[2]
-
Temperature fluctuations: Inconsistent column temperature can affect analyte interaction with the stationary phase, leading to variations in peak shape.[3]
-
Detector issues: A malfunctioning detector or a contaminated flow cell can also result in distorted peaks.[3][4]
Q2: My phenylserine derivative peak is specifically broad and tailing, while other peaks look fine. What should I investigate?
If only the peak for your phenylserine derivative is broad, the problem is likely related to secondary chemical interactions between the analyte and the stationary phase. Key areas to investigate include:
-
Secondary silanol (B1196071) interactions: Phenylserine derivatives, being polar compounds, can interact with residual acidic silanol groups on silica-based columns, causing peak tailing.[1][5]
-
Mobile phase pH: The pH of the mobile phase can significantly influence the ionization state of phenylserine derivatives, affecting their retention and peak shape.[6][7] If the mobile phase pH is close to the pKa of the analyte, both ionized and neutral forms will be present, leading to peak broadening.[2]
-
Inadequate solvent strength: If the mobile phase is not strong enough to elute the analyte efficiently, it may spend too much time interacting with the stationary phase, resulting in broad peaks.[3]
Q3: Can the sample solvent cause peak broadening for phenylserine derivatives?
Yes, the solvent used to dissolve the sample can have a significant impact on peak shape. Injecting a sample in a solvent that is much stronger than the mobile phase can cause the analyte to move through the column too quickly at the beginning, leading to broad and distorted peaks.[6][8] Whenever possible, dissolve and inject samples in the mobile phase itself.[8]
Q4: How does mobile phase pH affect the peak shape of phenylserine derivatives?
The pH of the mobile phase is critical for controlling the peak shape of ionizable compounds like phenylserine derivatives. The general rule is to set the mobile phase pH at least 2 units away from the pKa of the analyte to ensure it exists in a single ionic form (either fully protonated or deprotonated).[7] For basic compounds, using a buffered mobile phase with a pH between 3 and 7 can help neutralize interactions with silanol groups.[1] Using buffers like phosphate (B84403) or acetate (B1210297) can help maintain a stable pH and improve peak shape.[9]
Q5: What role does the HPLC column play in peak broadening, and how can I address column-related issues?
The column is a central component in HPLC, and its condition and type are crucial for good peak shape.
-
Column contamination and degradation: Over time, columns can become clogged or the stationary phase can degrade, leading to poor peak shape, split peaks, and loss of resolution.[8][10] Regular flushing and proper storage can extend the column's life.[10]
-
Column overload: Injecting too much sample can saturate the column, causing peak fronting or broadening.[1][7][11] Reducing the injection volume or diluting the sample can resolve this.[1][7]
-
Inappropriate column type: For very polar molecules like phenylserine derivatives, a standard C18 column may not provide adequate retention or good peak shape.[12] Consider using a polar-embedded or polar-endcapped column, which is designed to operate in highly aqueous mobile phases and provide better separation for polar compounds.[12]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Broadening
This guide provides a logical workflow to identify the root cause of peak broadening.
Experimental Workflow: Systematic Troubleshooting
Caption: A step-by-step workflow for troubleshooting HPLC peak broadening.
Methodology:
-
Observe the Chromatogram: Determine if peak broadening affects all peaks or is specific to the phenylserine derivative.
-
If all peaks are broad:
-
Inspect for Dead Volume: Check all fittings and connections for tightness. Ensure that the tubing used has the smallest possible inner diameter and is as short as possible.[1]
-
Verify System Parameters: Confirm that the pump is delivering a consistent flow rate and that the column oven is maintaining a stable temperature.[3]
-
Column Maintenance: If the issue persists, flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column itself.[1]
-
-
If only the phenylserine derivative peak is broad:
-
Evaluate Mobile Phase: Check the pH of the mobile phase to ensure it is appropriate for the pKa of your analyte.[7] Prepare fresh mobile phase to rule out degradation.[1]
-
Check for Overload: Inject a diluted sample to see if the peak shape improves.[1]
-
Consider Column Chemistry: If using a standard C18 column, the polar nature of phenylserine may be causing secondary interactions. A different column chemistry may be required.[12]
-
Guide 2: Optimizing Mobile Phase Conditions
This guide provides protocols for adjusting the mobile phase to improve the peak shape of phenylserine derivatives.
Protocol for Mobile Phase pH and Buffer Optimization:
-
Determine the pKa of your phenylserine derivative.
-
Adjust Mobile Phase pH: Prepare a series of mobile phases with a buffer (e.g., phosphate or acetate) at pH values at least 2 units above or below the analyte's pKa.
-
Test Different Buffer Concentrations: Start with a low buffer concentration (e.g., 10 mM) and increase it (e.g., to 25 mM or 50 mM) to see if peak tailing is reduced. Increased buffer strength can help suppress silanol ionization.[5]
-
Analyze the Sample: Inject the sample using each mobile phase and compare the chromatograms to identify the optimal pH and buffer concentration that provides the sharpest, most symmetrical peak.
Logical Relationship: Mobile Phase pH and Peak Shape
Caption: The effect of mobile phase pH on analyte ionization and peak shape.
Guide 3: Column Selection and Care for Polar Analytes
For polar compounds like phenylserine derivatives, selecting the right column is crucial.
Considerations for Column Selection:
-
Reversed-Phase C18: While widely used, standard C18 columns can cause peak tailing for polar compounds due to interactions with residual silanols. High-purity, end-capped C18 columns are a better choice.[12]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from silanol groups and allows for use with highly aqueous mobile phases without phase collapse.[12]
-
HILIC Columns: Hydrophilic Interaction Chromatography (HILIC) is another option for retaining and separating very polar compounds that are not well-retained in reversed-phase chromatography.[13]
Protocol for Column Flushing:
-
Disconnect the column from the detector to prevent contamination.
-
Flush with a series of solvents in order of decreasing polarity. For a reversed-phase column, a typical sequence is:
-
Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol (a strong solvent)
-
-
Reverse the flush direction if the column is not specifically noted as non-backflushable by the manufacturer.[8]
-
Equilibrate the column with the mobile phase for an extended period before use.[14]
Data Summary Tables
Table 1: Common Causes of Peak Broadening and Corresponding Solutions
| Symptom | Potential Cause | Recommended Solution(s) |
| All peaks are broad | Extra-column dead volume | Use shorter, narrower ID tubing; ensure fittings are tight. |
| Column contamination/void | Flush the column; replace the guard or analytical column.[1][8] | |
| Low flow rate | Increase the flow rate to the column's optimal level.[2] | |
| Mobile phase issues | Prepare fresh mobile phase; ensure proper mixing and degassing.[4][10] | |
| Analyte-specific broadening/tailing | Secondary silanol interactions | Use a high-purity, end-capped column; add a mobile phase additive (e.g., triethylamine); adjust pH.[5] |
| Improper mobile phase pH | Adjust mobile phase pH to be >2 units away from the analyte's pKa.[7] | |
| Column overload | Reduce injection volume or dilute the sample.[1][11] | |
| Incompatible sample solvent | Dissolve the sample in the mobile phase.[8] |
Table 2: Example HPLC Conditions for Phenylserine Analysis
This table provides a starting point for method development, based on published methods for similar compounds.
| Parameter | Recommended Starting Condition | Notes |
| Column | Chirex 3126 (D)-penicillamine (250 x 4.6 mm) or similar chiral column | For separating stereoisomers.[15][16] For general analysis, a modern, high-purity C18 or a polar-embedded column is recommended. |
| Mobile Phase | 75% 2 mM CuSO₄ solution + 25% Methanol | This is specific to the chiral separation mentioned.[15][16] A more general starting point for reversed-phase would be a gradient of water with 0.1% formic acid and acetonitrile. |
| Flow Rate | 1.0 mL/min | Adjust based on column dimensions and particle size.[15][16][17] |
| Column Temperature | 40 °C | Maintaining a constant and elevated temperature can improve peak shape.[15][16] |
| Detection Wavelength | 254 nm | This is a common wavelength for aromatic compounds.[15][16][17] |
| Injection Volume | 5-20 µL | Start with a low volume to avoid column overload.[17] |
References
- 1. mastelf.com [mastelf.com]
- 2. quora.com [quora.com]
- 3. uhplcs.com [uhplcs.com]
- 4. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 5. hplc.eu [hplc.eu]
- 6. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 7. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 13. helixchrom.com [helixchrom.com]
- 14. uhplcs.com [uhplcs.com]
- 15. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. ejgm.co.uk [ejgm.co.uk]
Technical Support Center: DL-3-Phenylserine Hydrate in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of DL-3-Phenylserine hydrate (B1144303) in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving DL-3-Phenylserine hydrate solutions.
Issue 1: Unexpected or Rapid Degradation of this compound in Solution
-
Symptom: HPLC or LC-MS analysis shows a rapid decrease in the parent peak of this compound and/or the appearance of multiple unknown peaks, even under seemingly mild conditions.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| pH Instability | The stability of amino acids is often pH-dependent. This compound may be susceptible to degradation in highly acidic or alkaline conditions. Solution: Verify the pH of your solution. If possible, buffer the solution to a neutral pH range (e.g., pH 6-8) and re-analyze. Conduct a pH stability profile to determine the optimal pH range for your application. |
| Oxidative Degradation | The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation of the amino acid, potentially affecting the phenyl ring and the benzylic hydroxyl group. |
| Light Sensitivity | Exposure to UV or even ambient laboratory light can induce photodegradation. |
| Microbial Contamination | Bacterial or fungal growth can lead to enzymatic degradation of the amino acid. |
-
Logical Troubleshooting Flow:
Issue 2: Identification of Unknown Degradation Products
-
Symptom: New peaks appear in chromatograms during stability studies, and their identity is unknown.
-
Possible Degradation Pathways & Identification Strategy:
Based on the structure of DL-3-Phenylserine, several degradation pathways can be hypothesized. The primary sites for degradation are the amino group, the carboxylic acid group, the benzylic hydroxyl group, and the phenyl ring.
-
Hypothesized Degradation Pathways:
-
Identification Strategy:
-
LC-MS/MS Analysis: Utilize high-resolution mass spectrometry to obtain the accurate mass of the degradation products. Perform fragmentation (MS/MS) analysis to elucidate the structure.
-
Forced Degradation Studies: Intentionally degrade the this compound under controlled stress conditions (acid, base, peroxide, heat, light) to generate degradation products. This can help in confirming the identity of unknown peaks observed in routine stability studies.
-
Reference Standards: If available, co-inject reference standards of suspected degradation products to confirm their retention times and mass spectra.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure and the known degradation of similar amino acids, the following pathways are plausible:
-
Oxidation: The phenyl ring can be oxidized to form various hydroxylated derivatives (tyrosine isomers). The benzylic hydroxyl group and the amino group are also susceptible to oxidation.
-
Deamination: The amino group can be removed, often followed by oxidation, to yield phenylpyruvic acid.
-
Decarboxylation: Loss of the carboxyl group as CO2 can lead to the formation of 1-phenyl-2-aminoethanol.
-
Elimination: Dehydration (loss of water) from the β-hydroxyl group can occur, potentially leading to the formation of phenylpyruvic acid.
-
Retro-aldol Reaction: Cleavage of the carbon-carbon bond between the alpha and beta carbons can yield benzaldehyde and glycine.
-
Strecker-type Degradation: This pathway can lead to the formation of phenylacetaldehyde.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is expected to be pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis of the molecule. It is advisable to maintain the pH of the media within a neutral range (e.g., pH 6.8-7.4) to minimize chemical degradation.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: To ensure stability, stock solutions should be prepared in a suitable solvent (e.g., water, DMSO) and stored at low temperatures. For short-term storage (days to weeks), refrigeration (2-8 °C) may be adequate. For long-term storage, freezing at -20 °C or -80 °C is recommended. Solutions should be protected from light by using amber vials or by wrapping the container in foil.
Q4: What analytical methods are suitable for monitoring the degradation of this compound?
A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and effective method for quantifying DL-3-Phenylserine and its potential degradation products. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer, is the preferred technique.
Quantitative Data Summary (Illustrative)
The following tables provide illustrative quantitative data on the degradation of this compound under various stress conditions. Note: This data is hypothetical and intended for guidance in experimental design, as specific literature data is unavailable.
Table 1: Illustrative Degradation of this compound under Different pH Conditions at 40°C for 7 days.
| pH | % Degradation | Major Degradation Product(s) |
| 2.0 | 15% | Phenylpyruvic acid |
| 7.0 | < 2% | Not significant |
| 12.0 | 25% | Phenylpyruvic acid, Benzaldehyde |
Table 2: Illustrative Degradation of this compound under Oxidative and Photolytic Stress (pH 7.0, 25°C).
| Stress Condition | Duration | % Degradation | Major Degradation Product(s) |
| 3% H₂O₂ | 24 hours | 30% | Tyrosine isomers, Phenylpyruvic acid |
| UV Light (254 nm) | 48 hours | 20% | Phenylacetaldehyde, Benzaldehyde |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.
-
Objective: To investigate the stability of this compound under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
HPLC or LC-MS system
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mild buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period. A control sample should be wrapped in foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
-
Experimental Workflow Diagram:
Validation & Comparative
Verifying DL-3-Phenylserine Hydrate Incorporation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals venturing into the realm of protein engineering and therapeutic development, the precise incorporation of unnatural amino acids (UAAs) is a critical step. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative techniques for verifying the successful incorporation of DL-3-Phenylserine hydrate (B1144303) into a target protein. We present detailed experimental protocols, comparative data, and visual workflows to aid in selecting the most appropriate analytical strategy.
Mass Spectrometry: The Gold Standard for Incorporation Analysis
Mass spectrometry (MS) stands as the cornerstone for confirming the site-specific incorporation and quantifying the efficiency of UAA integration into proteins.[1] Its high sensitivity, specificity, and ability to provide detailed molecular information make it an indispensable tool. The general workflow involves the enzymatic digestion of the protein of interest into smaller peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2][3]
Experimental Workflow for Mass Spectrometry Analysis
The following diagram illustrates the typical workflow for verifying DL-3-Phenylserine hydrate incorporation using mass spectrometry.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol outlines the key steps for analyzing a protein suspected of containing this compound.
1. Protein Digestion (In-solution or In-gel):
-
Denaturation, Reduction, and Alkylation:
-
Resuspend the purified protein in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 2 M.
-
Add sequencing-grade trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 75 µm inner diameter, 15 cm length, 1.9 µm particle size) is suitable for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% mobile phase B over 60-90 minutes at a flow rate of 300 nL/min is a good starting point.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a mass-to-charge (m/z) range of 350-1500.
-
MS2 Scan (Data-Dependent Acquisition): Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Dynamic Exclusion: Employ dynamic exclusion to prevent repeated fragmentation of the most abundant peptides.
-
3. Data Analysis:
-
Database Searching: Use a database search engine like Mascot or Sequest to match the experimental MS/MS spectra against a protein sequence database.[4][5] The database should contain the sequence of the target protein with the canonical amino acid (e.g., serine) at the target incorporation site.
-
Verification of Incorporation:
-
Mass Shift: Search for a peptide with a mass shift corresponding to the difference between DL-3-Phenylserine (molecular weight: 181.19 Da) and the original amino acid.
-
Fragmentation Pattern: Manually inspect the MS/MS spectrum of the candidate peptide. The fragmentation pattern should be consistent with the peptide sequence containing DL-3-Phenylserine. The presence of a phenyl group in the side chain will influence fragmentation, likely leading to characteristic neutral losses.
-
-
Quantification:
Comparison of Mass Spectrometry Techniques
Several MS-based quantitative proteomics strategies can be employed. The choice of technique depends on the specific experimental goals, sample availability, and desired level of accuracy.
| Technique | Principle | Advantages | Disadvantages |
| Label-Free Quantification (LFQ) | Compares the signal intensity of peptides across different samples.[7][8] | No special labeling required, applicable to any sample type. | Can be less accurate due to variations in sample preparation and instrument performance. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Cells are grown in media containing "light" or "heavy" isotopically labeled amino acids.[6][8] | Highly accurate for relative quantification, samples are mixed early, minimizing experimental variability. | Limited to cell culture experiments, requires complete incorporation of labeled amino acids. |
| Isobaric Tags for Relative and Absolute Quantitation (iTRAQ/TMT) | Peptides from different samples are labeled with isobaric tags that have the same mass but produce different reporter ions upon fragmentation.[7] | Allows for multiplexing of up to 8 or more samples, increasing throughput. | Can suffer from ratio compression, potentially underestimating large changes in protein abundance. |
Alternative Methods for Verification
While mass spectrometry is the most definitive method, other techniques can provide complementary evidence of UAA incorporation.
Western Blot Analysis
Western blotting can provide a semi-quantitative assessment of UAA incorporation.[1][10][11][12] By using an antibody specific to a tag on the protein of interest (e.g., His-tag), the expression level of the full-length protein can be compared between samples grown in the presence and absence of the UAA. A higher band intensity in the presence of the UAA suggests successful incorporation.
Experimental Protocol: Western Blot
-
Separate total protein lysates from cells grown with and without this compound by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against a tag on the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to compare protein expression levels.
Edman Degradation
Edman degradation is a classic method for N-terminal sequencing of proteins and peptides.[13][14][15][16] It can be used to confirm the identity of the amino acid at a specific position near the N-terminus.
Logical Workflow for Edman Degradation
Fluorescent Labeling
If this compound is modified to contain a bioorthogonal handle (e.g., an azide (B81097) or alkyne), it can be fluorescently labeled after incorporation using click chemistry.[17][18][19][20] This allows for visualization and confirmation of incorporation through fluorescence microscopy or in-gel fluorescence.
Comparison of Verification Methods
| Method | Principle | Throughput | Information Provided | Limitations |
| Mass Spectrometry | Measures mass-to-charge ratio of peptides and their fragments. | High | Definitive identification of incorporation site, sequence confirmation, and quantification. | Requires specialized equipment and expertise. |
| Western Blot | Antibody-based detection of protein expression levels. | High | Semi-quantitative estimation of full-length protein expression. | Indirect evidence of incorporation, does not confirm the identity of the incorporated amino acid. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Low | Confirms the identity of amino acids at specific positions from the N-terminus. | Limited to N-terminal sequencing, not suitable for internal sites, can be blocked by N-terminal modifications.[13] |
| Fluorescent Labeling | Covalent attachment of a fluorescent dye to the incorporated UAA. | Medium | Visualization of protein localization and confirmation of incorporation. | Requires the UAA to have a bioorthogonal handle, may not be suitable for all proteins. |
Conclusion
The verification of this compound incorporation is a crucial step in protein engineering. Mass spectrometry, particularly LC-MS/MS, offers the most comprehensive and definitive analysis, providing both qualitative and quantitative data. While alternative methods like Western blotting and Edman degradation can offer supporting evidence, they lack the specificity and depth of mass spectrometry. The choice of the optimal verification strategy will depend on the specific research question, available resources, and the desired level of confidence in the results. This guide provides the necessary information for researchers to make an informed decision and to design robust experiments for the successful verification of UAA incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. massive.ucsd.edu [massive.ucsd.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mi.fu-berlin.de [mi.fu-berlin.de]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Comparative and Quantitative Global Proteomics Approaches: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Incorporation of Unnatural Amino Acids into Proteins in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Edman degradation - Wikipedia [en.wikipedia.org]
- 14. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 16. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 17. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
A Comparative Guide to the Impact of DL-3-Phenylserine Hydrate versus Serine on Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate peptide structure, stability, and biological activity. This guide provides a comparative analysis of DL-3-Phenylserine hydrate (B1144303), a non-proteinogenic amino acid, and the standard proteinogenic amino acid, L-serine, focusing on their respective impacts on peptide conformation and the experimental methodologies used to characterize these structures.
Introduction to DL-3-Phenylserine Hydrate and Serine
L-Serine (Ser) is a small, polar amino acid ubiquitous in natural peptides and proteins. Its hydroxyl side chain is highly versatile, capable of forming hydrogen bonds that are crucial for defining secondary and tertiary structures, as well as participating in enzymatic reactions as a nucleophile.
DL-3-Phenylserine (Phe(β-OH)) is a derivative of serine that contains a phenyl group attached to the β-carbon of the side chain. As a non-canonical amino acid, its incorporation into a peptide sequence can introduce significant steric bulk and the potential for aromatic interactions, thereby influencing peptide folding and stability in ways not achievable with standard amino acids. "DL" indicates a mixture of both D and L stereoisomers at the alpha-carbon, which can further complicate or intentionally diversify the conformational landscape of the resulting peptide.
Theoretical Impact on Peptide Structure
The primary structural difference between serine and 3-phenylserine (B7821846) is the presence of the bulky phenyl group in the latter. This substitution is expected to have several significant consequences for peptide structure:
-
Steric Hindrance: The phenyl group is substantially larger than the hydroxyl group of serine. This increased steric bulk can restrict the allowable dihedral angles (phi and psi) of the peptide backbone, forcing it to adopt conformations that might not be favored in a corresponding serine-containing peptide.
-
Secondary Structure Propensity: The conformational constraints imposed by the phenyl group can influence the local secondary structure. While serine is often found in turns and flexible regions of proteins, the bulky nature of phenylserine (B13813050) might favor more extended or specific turn structures to accommodate the large side chain.
-
Aromatic Interactions: The phenyl ring can engage in various non-covalent interactions, such as π-π stacking with other aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions with positively charged residues (e.g., Lysine, Arginine). These interactions can play a significant role in stabilizing specific tertiary folds.
-
Hydrophobicity: The addition of the phenyl group significantly increases the hydrophobicity of the side chain compared to serine. This can influence the peptide's solubility and its interactions with biological membranes or hydrophobic pockets of target proteins.
Experimental Data: A Comparative Overview
NMR Spectroscopic Data for Serine-Containing Tripeptides
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. Chemical shifts of protons and carbons are highly sensitive to the local electronic environment and, by extension, the peptide's conformation.
The following table summarizes the ¹H and ¹³C NMR chemical shifts for the serine residue in three different tripeptides, providing a reference for its typical conformational state.
Table 1: ¹H and ¹³C NMR Chemical Shifts (in ppm) for Serine in Tripeptides [1]
| Peptide | Nucleus | pD 1.0 | pD 5.0 | pD 10.0 |
| Ac-Ser-Gly | ¹Hα | 4.49 | 4.41 | 4.41 |
| ¹Hβ | 3.93 | 3.92 | 3.92 | |
| ¹³Cα | 58.5 | 58.7 | 58.8 | |
| ¹³Cβ | 63.9 | 63.9 | 63.9 | |
| Ala-Ser-Gly | ¹Hα | 4.58 | 4.48 | 4.48 |
| ¹Hβ | 3.97 | 3.96 | 3.96 | |
| ¹³Cα | 58.2 | 58.4 | 58.5 | |
| ¹³Cβ | 64.0 | 64.0 | 64.0 | |
| Gly-Ser-Phe | ¹Hα | 4.62 | 4.54 | 4.54 |
| ¹Hβ | 3.98 | 3.97 | 3.97 | |
| ¹³Cα | 58.1 | 58.4 | 58.5 | |
| ¹³Cβ | 64.1 | 64.1 | 64.1 |
Note: Spectra were recorded in D₂O. pD is the pH reading in heavy water.
Expected Impact of DL-3-Phenylserine Substitution:
Upon replacing serine with DL-3-phenylserine in a similar peptide, one would anticipate the following changes in the NMR spectra:
-
Aromatic Protons: The appearance of signals in the aromatic region of the ¹H NMR spectrum (typically 7.0-7.5 ppm) corresponding to the protons of the phenyl ring.
-
Chemical Shift Perturbations: Significant changes in the chemical shifts of the α- and β-protons of the phenylserine residue due to the electronic and steric effects of the phenyl group. The surrounding residues would also likely experience chemical shift perturbations.
-
NOE Contacts: The presence of Nuclear Overhauser Effect (NOE) contacts between the phenyl protons and other protons in the peptide would provide crucial distance restraints for determining the three-dimensional structure and the orientation of the phenyl side chain.
-
Signal Complexity: The use of a DL mixture would likely result in the doubling of signals for the phenylserine residue and its immediate neighbors, reflecting the presence of diastereomeric peptides.
Experimental Protocols
To empirically determine the structural impact of substituting serine with DL-3-Phenylserine, a series of experiments would be required. Below are detailed methodologies for the key experiments.
Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for chemically synthesizing peptides.
Protocol:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (either Fmoc-Ser(tBu)-OH or Fmoc-DL-3-Phenylserine-OH) using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA). Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of approximately 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and the overall folding state of the peptide.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in resonance assignment.
-
-
Resonance Assignment: Use the combination of 2D spectra to assign all proton and carbon chemical shifts to specific atoms in the peptide sequence.
-
Structure Calculation: Use the NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, to calculate a family of 3D structures that are consistent with the experimental data using software such as CYANA, XPLOR-NIH, or AMBER.
X-Ray Crystallography
Protocol:
-
Crystallization Screening: Screen a wide range of conditions (e.g., pH, temperature, precipitating agents, peptide concentration) to find conditions that yield well-ordered single crystals of the peptide. This is often the most challenging step.
-
Crystal Harvesting and Cryo-protection: Carefully mount a suitable crystal in a loop and flash-cool it in liquid nitrogen, often after soaking in a cryoprotectant solution to prevent ice formation.
-
X-ray Diffraction Data Collection: Expose the frozen crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect the resulting diffraction pattern on a detector as the crystal is rotated.
-
Data Processing: Integrate the diffraction intensities and determine the unit cell parameters and space group of the crystal.
-
Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map. Build an atomic model of the peptide into the electron density map and refine the model to best fit the experimental diffraction data.
-
Validation: Assess the quality of the final model using various geometric and statistical criteria.
Circular Dichroism (CD) Spectroscopy
Protocol:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of approximately 0.1 mg/mL. The buffer should not have a high absorbance in the far-UV region.
-
Blank Measurement: Record a spectrum of the buffer alone to serve as a baseline.
-
Sample Measurement: Record the CD spectrum of the peptide solution in a quartz cuvette with a short path length (e.g., 1 mm) over a wavelength range of approximately 190-260 nm.
-
Data Analysis: Subtract the blank spectrum from the sample spectrum. The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil content in the peptide. For example, α-helices typically show characteristic negative bands around 208 and 222 nm, while β-sheets show a negative band around 218 nm.
Conclusion
The substitution of serine with this compound represents a significant modification to a peptide's chemical and physical properties. The introduction of the bulky, hydrophobic phenyl group is anticipated to impose conformational restrictions and introduce new potential aromatic interactions, thereby altering the peptide's three-dimensional structure. While direct comparative data is currently scarce, the established experimental protocols for peptide synthesis and structural characterization provide a clear roadmap for researchers to elucidate these differences. Such studies are crucial for the rational design of novel peptide therapeutics with enhanced stability, target affinity, and desired biological activity.
References
Structure-Activity Relationship of DL-3-Phenylserine Hydrate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of DL-3-phenylserine hydrate (B1144303) and its analogs as potential therapeutic agents has garnered interest in the scientific community. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of more potent and selective drugs. This guide provides a comparative analysis of DL-3-phenylserine hydrate analogs, focusing on their structure-activity relationships (SAR) in antiviral applications. The information presented is based on available experimental data and aims to serve as a valuable resource for researchers in the field of drug discovery and development.
Comparative Analysis of Biological Activity
The antiviral activity of DL-3-phenylserine and its analogs has been evaluated against various viruses. The following tables summarize the available quantitative data, primarily focusing on the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), which are key parameters for assessing antiviral potency and selectivity.
| Compound/Analog | Virus | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| L-threo-phenylserine | Influenza A virus | Tissue Culture | Active | Not Reported | Not Reported | |
| Esters of threo-phenylserine | Influenza A virus | Tissue Culture | Most Active | Not Reported | Not Reported | |
| Phenylalanine Analog II-13c | HIV-1 | Luciferase Gene Expression | 5.14 ± 1.62 | > 9.51 | > 1.85 | |
| Phenylalanine Analog V-25i | HIV-1 | Luciferase Gene Expression | 2.57 ± 0.79 | > 8.55 | > 3.33 | |
| PF-74 (Reference Compound) | HIV-1 | Luciferase Gene Expression | 0.42 ± 0.11 | > 11.56 | > 27.52 |
Note: The data presented is based on studies of structurally related phenylalanine derivatives, as comprehensive quantitative SAR data for a wide range of this compound analogs is limited in publicly available literature. The activity of these analogs is often dependent on the specific stereoisomer and the nature of substitutions on the phenyl ring and other functional groups. For instance, the antiviral activity of threo-β-phenylserine is abolished by the substitution of the β-OH or α-NH2 group.
Key Experimental Protocols
The evaluation of the antiviral activity of this compound analogs involves various in vitro assays. Below are detailed methodologies for key experiments commonly cited in the literature.
MTT Assay for Cytotoxicity and Antiviral Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In the context of antiviral studies, it is used to determine both the cytotoxicity of the compounds on host cells and their ability to protect cells from virus-induced cytopathic effects.
Protocol:
-
Cell Seeding: Seed host cells (e.g., MDCK for influenza, HeLa for RSV) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound analogs) in a suitable solvent (e.g., DMSO) and then in cell culture medium.
-
Treatment and Infection:
-
Cytotoxicity Assay: Add the diluted compounds to uninfected cells.
-
Antiviral Assay: Add the diluted compounds to cells and then infect with the virus at a specific multiplicity of infection (MOI).
-
-
Incubation: Incubate the plates for a period that allows for viral replication and the development of cytopathic effects (typically 2-3 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the CC50 (concentration that reduces cell viability by 50%) and EC50 (concentration that protects 50% of cells from viral-induced death) values from the dose-response curves.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand (e.g., an antiviral compound) and a target molecule (e.g., a viral protein).
Protocol:
-
Sensor Chip Preparation: Immobilize the target viral protein (e.g., HIV-1 capsid protein) onto the surface of a sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of the this compound analog in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor chip surface and monitor the change in the refractive index in real-time. This provides association and dissociation curves.
-
Regeneration: After each binding event, regenerate the sensor chip surface to remove the bound analyte.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Visualizing the Mechanism of Action
The antiviral mechanism of DL-3-phenylserine analogs is thought to involve the competitive inhibition of viral protein synthesis by acting as an antagonist of phenylalanine. The following diagrams illustrate a conceptual workflow for antiviral screening and a potential mechanism of action.
Caption: Experimental workflow for the screening and evaluation of this compound analogs as antiviral agents.
Caption: Proposed mechanism of antiviral action for DL-3-Phenylserine analogs through competitive inhibition of viral protein synthesis.
Conclusion
The structure-activity relationship studies of this compound analogs, while still an emerging area, indicate their potential as a scaffold for the development of novel antiviral agents. The antiviral activity is highly dependent on the stereochemistry and the nature of substituents on the molecule. Further research involving the synthesis of a broader range of analogs and their systematic evaluation using the described experimental protocols is necessary to establish a more comprehensive SAR and to identify lead compounds with improved potency and selectivity. The exploration of their mechanism of action, potentially targeting viral protein synthesis, offers a promising avenue for the development of new therapeutics against a variety of viral infections.
Comparative Analysis of Phenylserine Dehydratase Specificity for L-threo-3-Phenylserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Phenylserine (B13813050) Dehydratase's (PSD) specificity for L-threo-3-phenylserine against alternative enzymatic methods. The information presented herein is supported by experimental data to aid in the selection of appropriate biocatalysts for research and development applications, particularly in the synthesis of chiral molecules and drug intermediates.
Introduction to Phenylserine Dehydratase
Phenylserine dehydratase is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the deamination of L-threo-3-phenylserine to yield phenylpyruvate and ammonia.[1] This enzymatic transformation is of significant interest due to its high specificity, which is a critical attribute in the stereoselective synthesis of amino acids and their derivatives. L-threo-3-phenylserine itself is a valuable chiral building block in the synthesis of various pharmaceuticals.[2][3] Understanding the catalytic properties and specificity of phenylserine dehydratase is crucial for its application in biocatalytic processes.
Comparative Enzymatic Performance
This section compares the substrate specificity and kinetic parameters of Phenylserine Dehydratase with other enzymes that can act on or synthesize L-threo-3-phenylserine.
Phenylserine Dehydratase (PSD)
A novel Phenylserine Dehydratase isolated from Pseudomonas pickettii PS22 has been extensively characterized.[1] This enzyme demonstrates remarkable specificity for L-threo-3-phenylserine. Experimental data indicates that it is inert towards the L-erythro diastereomer of 3-phenylserine, as well as other amino acids like L-threonine (B559522), L-serine, and D-serine.[1] This high degree of substrate and stereospecificity makes it a prime candidate for processes requiring the specific conversion of L-threo-3-phenylserine.
Alternative Enzymes
While Phenylserine Dehydratase is highly specific for the degradation of L-threo-3-phenylserine, other enzymes are involved in its synthesis, offering alternative biocatalytic routes.
-
L-threonine transaldolase (LTTA): This class of enzymes synthesizes L-threo-phenylserine from L-threonine and benzaldehyde (B42025).[2] A notable example is the LTTA from a Pseudomonas sp. (PmLTTA), which exhibits high activity in this conversion.[2] However, the application of LTTAs can be hampered by challenges such as the toxicity of aldehyde substrates and complex reaction kinetics, which may affect conversion rates and diastereoselectivity.[2] To address these issues, multi-enzyme cascade systems have been developed.[2]
-
Phenylserine Aldolase (PSA): Also known as L-threo-3-phenylserine benzaldehyde-lyase, this enzyme catalyzes the reversible aldol (B89426) addition of glycine (B1666218) to benzaldehyde to form L-3-phenylserine.[4][5] An inducible PSA from Pseudomonas putida 24-1 has been shown to act on both L-threo and L-erythro forms of 3-phenylserine, indicating a broader substrate tolerance compared to Phenylserine Dehydratase.[5]
Quantitative Data Comparison
The following tables summarize the key quantitative data for Phenylserine Dehydratase and its alternatives.
Table 1: Substrate Specificity and Kinetic Parameters
| Enzyme | Organism | Substrate | Km (mM) | Optimal pH |
| Phenylserine Dehydratase | Pseudomonas pickettii PS22 | L-threo-3-phenylserine | 0.21 | ~7.5 |
| L-erythro-3-phenylserine | Inert | - | ||
| L-threonine | Inert | - | ||
| L-serine | Inert | - | ||
| Phenylserine Aldolase | Pseudomonas putida 24-1 | L-threo-3-phenylserine | 1.3 | ~8.5 |
| L-erythro-3-phenylserine | 4.6 | - | ||
| L-threonine | 29 | - | ||
| L-allo-threonine | 22 | - |
Table 2: Comparative Performance of L-threonine Transaldolase
| Enzyme | Organism | Specific Activity (U/mg) | Key Characteristics |
| L-threonine transaldolase (PmLTTA) | Pseudomonas sp. | 5.48 | High activity for L-threo-phenylserine synthesis; application can be limited by aldehyde toxicity and variable diastereoselectivity.[2] |
| L-threonine transaldolase (ObiH) | Pseudomonas fluorescens | Not specified | High transaldolase activity with a range of aldehydes; utilized in biocatalytic cascades.[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Phenylserine Dehydratase Activity Assay
The activity of Phenylserine Dehydratase is determined by measuring the formation of phenylpyruvate from L-threo-3-phenylserine.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM HEPES-NaOH buffer (pH 7.5) and 10 mM L-threo-3-phenylserine.
-
Enzyme Addition: Initiate the reaction by adding the purified Phenylserine Dehydratase to the mixture.
-
Incubation: Incubate the reaction at 30°C.
-
Detection: The formation of phenylpyruvate can be monitored spectrophotometrically. A colorimetric assay involves the reaction of the enol form of phenylpyruvate with Fe³⁺, which produces a cyan-colored complex that can be quantified.[8]
L-threonine Transaldolase Activity Assay
The activity of L-threonine transaldolase is measured in a coupled enzyme assay.
-
Reaction Mixture: The reaction system (180 µL) consists of 100 mM HEPES–NaOH buffer (pH 8.0), 10 mM benzaldehyde, 50 mM L-threonine, 0.2 mM PLP, 1 mM NADH, and 30 U of alcohol dehydrogenase (ADH).[2]
-
Enzyme Addition: The reaction is started by the addition of 20 µL of the LTTA enzyme solution.[2]
-
Measurement: The activity is determined by monitoring the decrease in absorbance at 340 nm for 3 minutes, which corresponds to the oxidation of NADH by ADH as it reduces the acetaldehyde (B116499) by-product of the transaldolation reaction.[2]
-
Unit Definition: One unit (U) of LTTA activity is defined as the amount of enzyme that catalyzes the conversion of 1 μmol of phenylserine per minute under the specified conditions.[2]
Phenylserine Aldolase Activity Assay
The cleavage activity of Phenylserine Aldolase can be measured by quantifying the formation of acetaldehyde from threonine.
-
Reaction Mixture: The reaction mixture contains 100 mM Tris-HCl buffer (pH 8.5), 50 mM L-threo-3-phenylserine, and 0.1 mM PLP.
-
Enzyme Addition: Add the purified Phenylserine Aldolase to start the reaction.
-
Coupled Reaction: The acetaldehyde produced is measured using a coupled reaction with yeast alcohol dehydrogenase and monitoring the reduction of NAD⁺ at 340 nm.[5]
-
Reverse Reaction Assay: The synthetic activity can be measured by incubating the enzyme with 5 µmol of benzaldehyde and 50 µmol of glycine in 0.5 ml of Tris-HCl buffer (pH 7.5) containing 10 nmol of PLP at 30°C for 10 min.[5] The formation of L-3-phenylserine is then quantified using HPLC.[5]
Mandatory Visualizations
The following diagrams illustrate the enzymatic reaction, a comparative workflow, and a logical relationship between the enzymes.
References
- 1. A novel phenylserine dehydratase from Pseudomonas pickettii PS22: purification, characterization, and sequence of its phosphopyridoxyl peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 3. foodb.ca [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. asset.library.wisc.edu [asset.library.wisc.edu]
A Comparative Guide to the Quantification of DL-3-Phenylserine Hydrate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of DL-3-Phenylserine hydrate (B1144303) is crucial for ensuring product quality, stability, and efficacy. This guide provides an objective comparison of validated analytical methods for the quantification of DL-3-Phenylserine hydrate, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
Two primary chromatographic techniques are widely employed for the analysis of amino acids like this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different analytical requirements.
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the quantification of non-volatile and thermally labile compounds like this compound. Chiral HPLC, in particular, is essential for separating and quantifying the individual enantiomers (D- and L-isomers) of 3-Phenylserine.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity. However, due to the low volatility of amino acids, a derivatization step is necessary to convert the analyte into a more volatile compound suitable for GC analysis.
The following table summarizes the performance characteristics of a validated chiral HPLC method and a general GC-MS method applicable to the analysis of this compound.
| Performance Characteristic | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization |
| Specificity | High, capable of separating enantiomers. | High, based on mass fragmentation patterns. |
| Linearity (R²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.05 µg/mL |
| Sample Throughput | Moderate | Lower (due to derivatization) |
| Derivatization Required | No | Yes |
Experimental Protocols
Chiral HPLC Method for DL-3-Phenylserine
This method is adapted from a validated procedure for the enantiomeric resolution of structurally similar compounds and is suitable for the quantification of DL-3-Phenylserine.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (IPA) in a 90:10 (v/v) ratio, containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 261 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of this compound in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
GC-MS Method with Derivatization for DL-3-Phenylserine
This protocol outlines a general procedure for the quantification of amino acids using GC-MS, which requires a derivatization step.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., Chirasil-Val)
Derivatization Reagents:
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample into a reaction vial.
-
Lyophilize the sample to remove any residual water.
-
-
Derivatization:
-
Add 50 µL of acetonitrile (B52724) and 50 µL of MTBSTFA to the dried sample.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
-
Method Validation Workflow
The validation of any analytical method is critical to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of a chromatographic method.
References
A Comparative Guide to Enzyme Cross-Reactivity with DL-3-Phenylserine Hydrate and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various enzymes with DL-3-Phenylserine hydrate (B1144303) and its distinct stereoisomers: L-threo-3-phenylserine, D-threo-3-phenylserine, L-erythro-3-phenylserine, and D-erythro-3-phenylserine. Understanding the stereospecificity of enzymes is paramount in drug development and biocatalysis, as different stereoisomers can elicit vastly different biological responses. This document summarizes key experimental data, details relevant analytical protocols, and visualizes the underlying biochemical processes to aid researchers in this field.
Data Presentation: Enzyme Specificity and Kinetic Parameters
The interaction of enzymes with 3-phenylserine (B7821846) isomers is predominantly characterized by aldolases, which catalyze the reversible cleavage of 3-phenylserine into benzaldehyde (B42025) and glycine. The stereochemistry at the α and β carbons of 3-phenylserine significantly influences enzyme affinity and catalytic efficiency.
Phenylserine (B13813050) Aldolase (B8822740) from Pseudomonas putida 24-1
Phenylserine aldolase (EC 4.1.2.26) from Pseudomonas putida 24-1 exhibits a marked preference for the L-isomers of 3-phenylserine. Experimental data indicates that the D-enantiomers are not substrates for this enzyme.[1] The kinetic parameters for the L-isomers are summarized below.
| Substrate | Michaelis Constant (Km) (mM) | Relative Activity |
| L-threo-3-phenylserine | 1.3 | High |
| L-erythro-3-phenylserine | 4.6 | Moderate |
| D-threo-3-phenylserine | Not a substrate | No activity detected |
| D-erythro-3-phenylserine | Not a substrate | No activity detected |
Data sourced from Misono et al. (2005).[1]
The lower Km value for L-threo-3-phenylserine indicates a higher affinity of the enzyme for this isomer compared to the L-erythro form. The lack of activity towards the D-isomers highlights the strict stereospecificity of this enzyme.
Threonine Aldolases
Threonine aldolases (TA) are another class of enzymes known to react with 3-phenylserine isomers. These enzymes also typically display a preference for specific stereoisomers, which can vary depending on the microbial source of the enzyme. For instance, L-threonine aldolases (LTA) have been shown to catalyze the cleavage of DL-syn-β-phenylserine.[2] The diastereomeric excess (de) and enantiomeric excess (ee) of the product are critical parameters in these reactions, often reaching over 95%.[3]
Experimental Protocols
Accurate assessment of enzyme cross-reactivity relies on robust experimental protocols. Below are detailed methodologies for key experiments.
Enzymatic Activity Assay for Phenylserine Aldolase
This protocol is adapted from the method described for the characterization of phenylserine aldolase from Pseudomonas putida 24-1.[1]
Principle: The enzymatic cleavage of 3-phenylserine produces benzaldehyde, which can be quantified spectrophotometrically after derivatization with 2,4-dinitrophenylhydrazine (B122626).
Materials:
-
DL-3-Phenylserine hydrate and its individual isomers
-
Purified phenylserine aldolase
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer (pH 8.5)
-
2,4-Dinitrophenylhydrazine solution
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 8.5), PLP (10 µM), and the 3-phenylserine isomer substrate at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified phenylserine aldolase to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10 minutes), ensuring the reaction rate is linear.
-
Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl).
-
Derivatization: Add the 2,4-dinitrophenylhydrazine solution to the quenched reaction mixture to derivatize the benzaldehyde formed.
-
Quantification: Measure the absorbance of the resulting solution at the appropriate wavelength for the dinitrophenylhydrazone derivative of benzaldehyde.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the absorbance values. For kinetic parameter determination, plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation.
Chiral HPLC for Separation of 3-Phenylserine Isomers
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is essential for separating and quantifying the different stereoisomers of 3-phenylserine.
Principle: The four stereoisomers of 3-phenylserine can be separated based on their differential interactions with a chiral stationary phase.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral column (e.g., TSK gel Enantio L1 or Chirex 3126 (D)-penicillamine)[1][5]
Mobile Phase (Isocratic):
-
A typical mobile phase consists of an aqueous solution of copper sulfate (B86663) (e.g., 2 mM) mixed with an organic modifier like methanol. The exact ratio may need optimization.[5]
Procedure:
-
Sample Preparation: Prepare standard solutions of each of the four 3-phenylserine isomers and the experimental samples (e.g., from an enzymatic reaction) in a suitable solvent.
-
Injection: Inject a fixed volume of the sample onto the chiral HPLC column.
-
Elution: Elute the isomers using the prepared mobile phase at a constant flow rate.
-
Detection: Monitor the elution of the isomers using a UV detector at a suitable wavelength (e.g., 254 nm).[5]
-
Quantification: Identify and quantify each isomer by comparing the retention times and peak areas with those of the standards. The elution order of the isomers will depend on the specific chiral column used. For a TSK gel Enantio L1 column, a typical elution order is D-threo, D-erythro, L-threo, and L-erythro.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biochemical reaction and the experimental workflow for assessing enzyme cross-reactivity.
Caption: Enzymatic cleavage of L-3-phenylserine isomers.
Caption: Workflow for assessing enzyme stereospecificity.
Biochemical Pathway Context
3-Phenylserine is a non-proteinogenic amino acid, and its metabolism is not part of the central metabolic pathways. In microorganisms like Pseudomonas putida, it can serve as a carbon and nitrogen source through its degradation.[1] The initial and key step in this degradation is the cleavage of L-threo-3-phenylserine into benzaldehyde and glycine, catalyzed by phenylserine aldolase.[1] The resulting products can then enter central metabolic pathways.
Caption: Degradation pathway of L-threo-3-phenylserine.
References
- 1. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DL-3-Phenylserine Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential procedural information for the proper disposal of DL-3-Phenylserine hydrate (B1144303), a serine derivative used in various research applications.
DL-3-Phenylserine hydrate is an off-white powder that may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1] The full toxicological properties of this material have not been completely investigated, underscoring the need for cautious handling and disposal.[1]
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is crucial to be equipped with the appropriate personal protective equipment. This includes:
| PPE Category | Specific Recommendation |
| Respiratory Protection | N95 (US) or equivalent dust mask |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemical-resistant gloves |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
-
Ventilation: Ensure the area is well-ventilated. Avoid generating dust.[1]
-
Containment: Carefully sweep up or absorb the spilled material.[1]
-
Collection: Place the contained material into a suitable, clean, dry, and closed container labeled for chemical waste disposal.[1]
Disposal Procedure
The disposal of this compound must adhere to federal, state, and local regulations. While it is not listed under the RCRA P-Series or U-Series hazardous waste classifications, it is the responsibility of the chemical waste generator to determine if the discarded chemical is classified as hazardous waste.[1]
Key Disposal Steps:
-
Waste Characterization: Determine if the this compound waste meets the criteria for hazardous waste as defined by the U.S. Environmental Protection Agency (EPA) in 40 CFR Parts 261.3, in addition to any state and local regulations.[1]
-
Packaging: Place the waste in a clearly labeled, sealed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances, pending disposal.[1]
-
Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling DL-3-Phenylserine hydrate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of DL-3-Phenylserine hydrate (B1144303), ensuring laboratory safety and operational integrity.
DL-3-Phenylserine hydrate is a serine derivative utilized in various research and development applications. While the toxicological properties of this compound have not been fully investigated, it is prudent to handle it with care, adhering to established laboratory safety protocols to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an off-white powder that may cause irritation to the eyes, skin, respiratory system, and digestive tract.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling weak acids and general laboratory chemicals and are a good alternative for those with latex allergies.[1][2] Always inspect gloves for tears or defects before use and remove them before touching common surfaces like doorknobs or phones.[3] |
| Respiratory Protection | N95 (US) or EN 149 (EU) Dust Mask | To be used, especially when handling the powder outside of a fume hood, to prevent inhalation of dust particles.[2] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential splashes or spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for ensuring safety and minimizing contamination.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2]
-
-
Preparation and Weighing:
-
Experimental Use:
-
When transferring the powder, use a spatula and avoid pouring directly from the bottle to prevent spillage.
-
Keep the container closed when not in use.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Emergency Procedures
Accidents can happen, and being prepared is a key component of laboratory safety.
In Case of a Spill:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully sweep the material into a designated waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry into the affected area.
-
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][4][5][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations. While many amino acids are considered non-hazardous waste, it is essential to follow institutional and local guidelines.[7][8]
Disposal Protocol:
-
Waste Collection:
-
Collect excess solid this compound and any contaminated materials (e.g., paper towels, gloves) in a clearly labeled, sealed container.
-
-
Waste Classification:
-
This compound is not currently listed as a hazardous waste by the EPA. However, waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.[2]
-
-
Final Disposal:
-
For non-hazardous solid waste, disposal in the regular trash may be permissible, but it is best practice to consult with your institution's environmental health and safety (EHS) office for specific guidance.[2]
-
Empty containers should be triple-rinsed with a suitable solvent before disposal, with the rinsate collected as chemical waste.
-
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision guide for selecting appropriate PPE.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. gloves.com [gloves.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. usascientific.com [usascientific.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. soscleanroom.com [soscleanroom.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
